(Rac)-VU 6008667
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H17ClF2N2O2 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one |
InChI |
InChI=1S/C24H17ClF2N2O2/c1-14-12-16(7-8-19(14)25)24-18-5-3-2-4-17(18)23(31)29(24)11-10-28(24)22(30)15-6-9-20(26)21(27)13-15/h2-9,12-13H,10-11H2,1H3 |
InChI Key |
XMSLRELXMCKGCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-VU6008667: A Technical Guide to its Mechanism of Action as a Selective M5 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-VU6008667 has emerged as a critical pharmacological tool for elucidating the role of the M5 muscarinic acetylcholine receptor (mAChR) in various physiological and pathophysiological processes, particularly in the context of substance use disorders. This technical guide provides an in-depth analysis of the mechanism of action of (Rac)-VU6008667, with a focus on its enantiomeric components, its interaction with the M5 receptor, and the downstream signaling consequences. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its pharmacological activity and the experimental workflows used for its characterization.
Core Mechanism of Action: Negative Allosteric Modulation of the M5 Receptor
(Rac)-VU6008667 is a racemic mixture, with its pharmacological activity primarily attributed to the (S)-enantiomer, (S)-VU6008667.[1] This compound functions as a negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[1][2][3][4] Unlike orthosteric antagonists that directly block the acetylcholine (ACh) binding site, (S)-VU6008667 binds to a distinct, allosteric site on the M5 receptor. This binding event induces a conformational change in the receptor that reduces its affinity for and/or the efficacy of the endogenous agonist, acetylcholine. Consequently, (S)-VU6008667 diminishes the intracellular signaling response typically initiated by M5 receptor activation. The (R)-enantiomer is reportedly inactive at the M5 receptor.[1]
The M5 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gαq/11 family of G proteins. Upon activation by acetylcholine, the M5 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration. This calcium surge serves as a second messenger, activating various downstream signaling cascades. By negatively modulating the M5 receptor, (S)-VU6008667 attenuates this Gq-mediated signaling pathway, resulting in a reduction of acetylcholine-induced calcium mobilization.
Quantitative Pharmacological Data
The potency and selectivity of (Rac)-VU6008667 and its enantiomers have been characterized using in vitro functional assays. The following tables summarize the key quantitative data.
Table 1: Potency of (Rac)-VU6008667 and its Enantiomers at the M5 Receptor
| Compound | Species | IC50 (µM) | pIC50 (mean ± SEM) | Maximum % Inhibition of ACh Response |
| (Rac)-9 | Human | 1.8 | 5.75 ± 0.03 | 2.9 ± 0.29 |
| (S)-VU6008667 (11) | Human | 1.2 | 5.93 ± 0.02 | 2.3 ± 0.03 |
| (S)-VU6008667 (11) | Rat | 1.6 | 5.78 ± 0.02 | 2.6 ± 0.03 |
| (R)-10 | Human | >10 | - | - |
Data sourced from McGowan KM, et al. (2017).[1]
Table 2: Selectivity Profile of (S)-VU6008667 against other Muscarinic Receptor Subtypes
| Muscarinic Receptor Subtype | Activity |
| M1 | IC50 > 30 µM |
| M2 | IC50 > 30 µM |
| M3 | IC50 > 30 µM |
| M4 | IC50 > 30 µM |
Data indicates high selectivity for the M5 receptor over other muscarinic subtypes.[1]
Signaling Pathways and Experimental Workflows
M5 Receptor Signaling and the Action of VU6008667
The following diagram illustrates the canonical Gq-coupled signaling pathway of the M5 receptor and the inhibitory effect of (S)-VU6008667.
Experimental Workflow: Calcium Mobilization Assay
The pharmacological activity of VU6008667 was determined using a calcium mobilization assay in a cell line stably expressing the M5 receptor. The workflow for this type of assay is depicted below.
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role for M5 muscarinic acetylcholine receptors in cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-VU 6008667: A Technical Guide to its M5 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-VU 6008667 is a novel, short-acting negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor. Its development has been driven by the need for tool compounds with favorable pharmacokinetic profiles to investigate the role of the M5 receptor in various physiological and pathological processes, particularly in the context of substance use disorders. This technical guide provides a comprehensive overview of the M5 receptor antagonist activity of this compound, including its pharmacological data, the experimental protocols used for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Pharmacological Data
The antagonist activity of the active (S)-enantiomer of VU 6008667 at the human and rat M5 receptors, along with its selectivity against other muscarinic receptor subtypes, has been determined using intracellular calcium mobilization assays.[1] The data are summarized in the table below.
| Compound | Target | IC50 (µM) | pIC50 (mean ± SEM) | % ACh min (mean ± SEM) |
| (S)-VU 6008667 | Human M5 | 1.2 | 5.93 ± 0.02 | 2.3 ± 0.03 |
| (S)-VU 6008667 | Rat M5 | 1.6 | 5.78 ± 0.02 | 2.6 ± 0.03 |
| This compound | Human M5 | 1.8 | 5.75 ± 0.03 | 2.9 ± 0.29 |
| (R)-VU 6008667 | Human M5 | >10 | - | - |
| (S)-VU 6008667 | Human M1 | >30 | - | - |
| (S)-VU 6008667 | Human M2 | >30 | - | - |
| (S)-VU 6008667 | Human M3 | >30 | - | - |
| (S)-VU 6008667 | Human M4 | >30 | - | - |
Experimental Protocols
Intracellular Calcium Mobilization Assay
The primary method used to characterize the M5 antagonist activity of this compound is the intracellular calcium mobilization assay. This in vitro functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist (acetylcholine) in cells engineered to express the M5 receptor.
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human or rat M5 muscarinic acetylcholine receptor.
General Protocol:
-
Cell Culture: CHO cells expressing the M5 receptor are cultured in appropriate media and conditions to ensure healthy growth and receptor expression.
-
Cell Plating: Cells are seeded into multi-well plates (e.g., 384-well plates) at a predetermined density and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution. This dye will fluoresce upon binding to free intracellular calcium.
-
Compound Addition: The test compound, this compound, is added to the wells at various concentrations. The plates are incubated for a specific period to allow the compound to interact with the M5 receptors.
-
Agonist Stimulation: An EC80 concentration of acetylcholine (the agonist) is added to the wells to stimulate the M5 receptors. The EC80 concentration is the concentration of agonist that elicits 80% of its maximal response and is used to ensure a robust signal for inhibition.
-
Signal Detection: The fluorescence intensity in each well is measured over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation). The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: The antagonist effect of this compound is determined by measuring the reduction in the acetylcholine-induced fluorescence signal. The IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist's response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of the M5 Muscarinic Receptor
The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. The following diagram illustrates the key steps in this signaling cascade upon activation by acetylcholine and the point of inhibition by a negative allosteric modulator like VU 6008667.
References
(Rac)-VU 6008667: A Technical Guide for Researchers
(Rac)-VU 6008667 is a potent and selective negative allosteric modulator (NAM) of the muscarinic acetylcholine receptor subtype 5 (M5). Its high central nervous system (CNS) penetration and favorable pharmacokinetic profile make it a valuable research tool for investigating the role of M5 receptors in various physiological and pathological processes, particularly in the context of substance use disorders. This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental applications of this compound.
Core Chemical Properties
This compound is a synthetic molecule with the following key identifiers and physicochemical properties:
| Property | Value | Source |
| CAS Number | 2092917-63-8 | [1][2] |
| Molecular Formula | C₂₄H₁₇ClF₂N₂O₂ | [1][2] |
| Molecular Weight | 438.85 g/mol | [1][2] |
| IUPAC Name | 9b-(4-chloro-2-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H,9bH-imidazo[2,1-a]isoindol-5-one | |
| Solubility | Soluble in DMSO at 125 mg/mL (284.84 mM) with ultrasonic assistance. | [3] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. | [3] |
Biological Activity and Pharmacokinetics
This compound acts as a selective negative allosteric modulator of the M5 receptor. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. As a negative allosteric modulator, this compound decreases the affinity and/or efficacy of acetylcholine at the M5 receptor.
| Parameter | Value | Species | Source |
| IC₅₀ | 1.8 µM | Human | [1][2][4] |
| pIC₅₀ | 5.75 | Human | [1][2][4] |
| Selectivity | High selectivity for M5 over other muscarinic receptor subtypes (M1-M4). | ||
| CNS Penetration | High | [1][2][4] | |
| Half-life (t₁/₂) | 2.3 hours | Rat |
The M5 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[1] Activation of the M5 receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). By negatively modulating the M5 receptor, this compound can attenuate these downstream signaling events.
Experimental Protocols
This compound has been utilized in several preclinical studies to investigate the role of the M5 receptor in substance use disorders. A common experimental paradigm involves rodent models of drug self-administration.
In Vivo Oxycodone Self-Administration in Rats
Objective: To determine the effect of this compound on the reinforcing properties of oxycodone.
Animals: Male Sprague-Dawley rats.
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous drug delivery.
Procedure:
-
Catheter Implantation: Rats are surgically implanted with intravenous catheters in the jugular vein.
-
Acquisition of Self-Administration: Following recovery, rats are placed in the operant chambers and allowed to self-administer oxycodone (e.g., 0.15 mg/kg/infusion) by pressing the active lever. Each active lever press results in a drug infusion and the presentation of a conditioned stimulus (e.g., a cue light). Presses on the inactive lever have no programmed consequences.
-
Treatment with this compound: Once stable self-administration is established, rats are pre-treated with this compound or vehicle at various doses and time points before the self-administration sessions.
-
Data Analysis: The number of active and inactive lever presses, as well as the total drug intake, are recorded and analyzed to determine the effect of this compound on oxycodone reinforcement.
Studies have shown that acute administration of VU6008667 can decrease oxycodone self-administration in rats.[5]
Conclusion
This compound is a critical tool for researchers investigating the pharmacology and therapeutic potential of the M5 muscarinic acetylcholine receptor. Its well-characterized chemical and biological properties, combined with its proven utility in preclinical models of disease, make it an invaluable compound for advancing our understanding of M5 receptor function in the central nervous system.
References
- 1. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molnova.com:443 [molnova.com:443]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of (Rac)-VU6008667: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and preclinical development of (Rac)-VU6008667, a negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor. Developed as a tool compound for addiction studies, (Rac)-VU6008667 and its active enantiomer, (S)-VU6008667, address the pharmacokinetic limitations of earlier M5 NAMs. This document details the synthetic chemistry, in vitro and in vivo pharmacology, and pharmacokinetic profile of this compound, presenting key quantitative data in structured tables. Detailed experimental protocols for its synthesis and primary biological assays are provided to enable scientific replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear graphical representation of the scientific process and mechanism of action.
Introduction
The M5 muscarinic acetylcholine receptor, encoded by the CHRM5 gene, is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in dopaminergic neurons of the ventral tegmental area and substantia nigra. This localization has implicated M5 in the modulation of dopamine release and, consequently, in the neural circuits underlying reward and addiction. The development of selective M5 modulators has been a key strategy to probe the therapeutic potential of targeting this receptor for substance use disorders.
Early M5 negative allosteric modulators (NAMs), such as ML375, demonstrated the potential of this mechanism but were hampered by long pharmacokinetic half-lives, making them unsuitable for certain preclinical addiction models, like reinstatement studies. This necessitated the development of a tool compound with comparable potency and selectivity but a shorter duration of action. (Rac)-VU6008667 was discovered through a focused optimization effort to address this need, culminating in a molecule with a significantly reduced half-life in rats while retaining high potency and selectivity for the M5 receptor.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for (Rac)-VU6008667 and its enantiomers.
Table 1: In Vitro Potency and Selectivity of VU6008667 and Related Compounds
| Compound | Target | IC50 (μM) | pIC50 (mean ± SEM) | % ACh min (mean ± SEM) | Selectivity |
| (Rac)-VU6008667 (9) | Human M5 | 1.8 | 5.75 ± 0.03 | 2.9 ± 0.29 | - |
| (S)-VU6008667 (11) | Human M5 | 1.2 | 5.93 ± 0.02 | 2.3 ± 0.03 | Selective for M5 over M1-4 |
| Rat M5 | 1.6 | 5.78 ± 0.02 | 2.6 ± 0.03 | ||
| (R)-VU6008667 (10) | Human M5 | >10 | - | - | Inactive enantiomer |
Table 2: Pharmacokinetic Parameters of (S)-VU6008667 in Rats
| Parameter | Value | Route of Administration |
| Half-life (t1/2) | 2.3 hours | IV (1 mg/kg) / PO (3 mg/kg) |
| Volume of Distribution (Vss) | 7.4 L/kg | IV |
| Clearance (CLp) | 82 mL/min/kg | IV |
| Oral Bioavailability (F%) | 17% | PO |
| Brain Penetration (Kp) | 4.1 | - |
| Unbound Brain Penetration (Kp,uu) | 0.88 | - |
Experimental Protocols
Synthesis of (Rac)-VU6008667
The synthesis of racemic VU6008667 is a multi-step process. The following protocol is a composite of the available literature.
Step 1: Synthesis of 2-(4-chloro-3-methylbenzoyl)benzoic acid
-
To a solution of 4-bromo-1-chloro-2-methylbenzene in anhydrous tetrahydrofuran (THF) at -78°C under a nitrogen atmosphere, add n-butyllithium dropwise.
-
Stir the resulting solution at -78°C for 30 minutes to facilitate lithium-halogen exchange.
-
In a separate flask, dissolve phthalic anhydride in anhydrous THF and cool to -78°C.
-
Add the organolithium reagent to the phthalic anhydride solution dropwise at -78°C.
-
Stir the reaction mixture at -78°C for 2 hours.
-
Quench the reaction by the addition of 1N HCl and allow the mixture to warm to room temperature.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzoic acid derivative.
Step 2: Synthesis of 9b-(4-chloro-3-methyl-phenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one
-
Combine the 2-(4-chloro-3-methylbenzoyl)benzoic acid from the previous step with ethylenediamine.
-
Subject the mixture to microwave irradiation to facilitate the condensation reaction.
-
After the reaction is complete, purify the product via column chromatography to obtain the imidazoisoindolone core.
Step 3: Synthesis of (Rac)-VU6008667
-
Dissolve the 9b-(4-chloro-3-methyl-phenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one in dichloromethane (DCM).
-
Add 3,4-difluorobenzoyl chloride and diisopropylethylamine (DIPEA) to the solution.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, pass through a phase separator, and concentrate to dryness to yield racemic VU6008667.
-
The active (S)-enantiomer and inactive (R)-enantiomer can be separated from the racemic mixture using supercritical fluid chromatography (SFC).[1]
In Vitro M5 NAM Activity Assay (Intracellular Calcium Mobilization)
This protocol outlines the measurement of M5 negative allosteric modulator activity by assessing the inhibition of acetylcholine-induced intracellular calcium mobilization.
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor in appropriate culture medium.
-
Cell Plating: Seed the CHO-hM5 cells into 384-well black-walled, clear-bottom plates and allow them to adhere and grow to confluence.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer. Incubate the plate in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare a dilution series of the test compound ((Rac)-VU6008667) in assay buffer.
-
Assay Protocol:
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.
-
Establish a baseline fluorescence reading.
-
Add the test compound to the wells and incubate for a specified period to allow for binding to the receptor.
-
Add a sub-maximal concentration (EC80) of the agonist acetylcholine (ACh) to all wells to stimulate the M5 receptor.
-
Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration, over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of wells containing only ACh (100% activity) and wells with no ACh (0% activity).
-
Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical procedure for evaluating the pharmacokinetic properties of a test compound in rats.
-
Animal Model: Use male Sprague-Dawley rats with cannulated jugular veins for intravenous administration and blood sampling.
-
Dosing:
-
Intravenous (IV): Administer the test compound as a single bolus injection via the jugular vein cannula at a specific dose (e.g., 1 mg/kg).
-
Oral (PO): Administer the test compound by oral gavage at a specific dose (e.g., 3 mg/kg).
-
-
Blood Sampling: Collect serial blood samples from the jugular vein cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis:
-
Extract the test compound from the plasma samples.
-
Quantify the concentration of the test compound in the plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Half-life (t1/2)
-
Volume of distribution (Vss)
-
Clearance (CLp)
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Oral bioavailability (F%)
-
-
Visualizations
M5 Muscarinic Receptor Signaling Pathway
Caption: M5 receptor activation by ACh leads to intracellular calcium release.
Experimental Workflow for the Discovery and Development of (Rac)-VU6008667
Caption: From need to tool compound: the development of (Rac)-VU6008667.
Conclusion
The discovery and development of (Rac)-VU6008667 and its active (S)-enantiomer represent a significant advancement in the toolset available for studying the role of the M5 muscarinic acetylcholine receptor in addiction and other CNS disorders. By systematically addressing the pharmacokinetic limitations of its predecessor, researchers now have access to a potent, selective, and short-acting M5 NAM. The detailed data and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of M5 modulation and to serve as a valuable resource for the scientific community.
References
(Rac)-VU6008667: A Negative Allosteric Modulator of the M5 Receptor and its Role in Dopamine Neuron Firing
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The M5 muscarinic acetylcholine receptor, predominantly expressed on midbrain dopamine neurons, represents a critical node for modulating dopamine signaling and associated behaviors. Its unique localization makes it a promising therapeutic target for neuropsychiatric conditions marked by dopamine dysregulation, including substance use disorders. This document provides a comprehensive technical overview of (Rac)-VU6008667, a selective, short-acting M5 negative allosteric modulator (NAM). We detail the compound's pharmacological profile, its mechanism of action on dopamine neuron excitability and firing, and the experimental methodologies used to elucidate its effects. Through a synthesis of existing data, this guide aims to provide researchers and drug development professionals with a foundational understanding of VU6008667's role in the dopaminergic system and its potential as a novel therapeutic agent.
Introduction: The M5 Receptor in Dopaminergic Systems
The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G-protein coupled receptors that mediate the diverse effects of acetylcholine (ACh) in the central and peripheral nervous systems. Among these, the M5 receptor holds a unique position due to its highly restricted expression profile. It is found almost exclusively on the cell bodies and dendrites of dopamine (DA) neurons within the primary midbrain nuclei: the ventral tegmental area (VTA) and the substantia nigra pars compacta (SNc).[1][2][3][4] This specific localization places M5 receptors in a prime position to modulate the mesolimbic and nigrostriatal dopamine pathways, which are fundamental to reward, motivation, and motor control.
Emerging evidence reveals a dual role for M5 receptor activation in regulating dopamine neuron function:
-
Somatodendritic Excitation: Activation of M5 receptors located on the soma and dendrites of DA neurons in the VTA and SNc is excitatory, leading to cellular depolarization and an increase in their spontaneous firing rate.[3][5]
-
Presynaptic Inhibition: In contrast, activation of M5 receptors on the presynaptic terminals of these same neurons within the striatum can inhibit dopamine release.[3][5]
This complex functionality has made the development of subtype-selective M5 modulators a key objective for treating dopamine-related pathologies. (Rac)-VU6008667 is a recently developed M5-selective negative allosteric modulator (NAM) with a favorable pharmacokinetic profile for research, including high CNS penetration and a short half-life in rats.[6][7] It was optimized from an earlier, long-acting M5 NAM, ML375, to allow for more precise investigations in behavioral paradigms such as reinstatement models of addiction.[2][7] As a NAM, VU6008667 does not bind to the ACh binding site but to a separate (allosteric) site, where it reduces the receptor's response to endogenous ACh. This mechanism allows for a fine-tuning of dopaminergic activity rather than a complete blockade.
Pharmacological and Pharmacokinetic Profile of VU6008667
VU6008667 is the (S)-enantiomer of a racemic compound and is a potent and selective M5 NAM.[6] Its pharmacological properties make it a valuable tool for dissecting the role of M5 receptors in neural circuits and behavior.
| Parameter | Value | Species | Assay Type | Reference |
| hM5 IC₅₀ | 1.2 µM | Human | Intracellular Ca²⁺ Mobilization | [6] |
| rM5 IC₅₀ | 1.6 µM | Rat | Intracellular Ca²⁺ Mobilization | [6] |
| Selectivity | No activity at M1-M4 receptors | Human | Intracellular Ca²⁺ Mobilization | [6] |
| Half-life (t₁/₂) | 2.3 hours | Rat | Pharmacokinetic Study | [6][7] |
| CNS Penetration | High | Rat | Pharmacokinetic Study | [6][7] |
| Table 1: Key Pharmacological and Pharmacokinetic Properties of (S)-VU6008667. |
Mechanism of Action on Dopamine Neuron Firing
The primary role of VU6008667 is to attenuate the excitatory effect of endogenous acetylcholine on the M5 receptors of dopamine neurons. This leads to a reduction in neuronal excitability and firing rate.
Somatodendritic Modulation of Firing Rate
Acetylcholine acting on somatodendritic M5 receptors initiates a Gq/11 signaling cascade, leading to membrane depolarization and increased neuronal firing.[3][5] As a NAM, VU6008667 inhibits this pathway. By binding to an allosteric site, it reduces the conformational change induced by ACh, thereby dampening the downstream signaling cascade and reducing the intrinsic excitability of the dopamine neuron. This is expected to result in a decreased spontaneous firing rate.
Modulation of Terminal Dopamine Release
The role of M5 receptors at the presynaptic terminals in the striatum is complex. Studies using M5 positive allosteric modulators (PAMs) have shown that terminal M5 activation inhibits dopamine release.[3][5] However, experiments with the M5 NAM ML375, a precursor to VU6008667, demonstrated that it significantly decreased electrically evoked dopamine release in the striatum.[1][8] This suggests that the primary driver of dopamine release dynamics under M5 modulation is the effect on overall neuronal excitability originating at the soma, rather than a localized terminal effect. By reducing the firing rate of dopamine neurons, M5 NAMs lead to less dopamine being released at the axon terminals.
Key Experimental Protocols and Findings
The function of VU6008667 and other M5 modulators has been characterized using a combination of ex vivo electrophysiology, voltammetry, and in vivo behavioral assays.
Ex Vivo Electrophysiology (Whole-Cell Patch Clamp)
While direct electrophysiological data for VU6008667 is limited, protocols used to study M5 PAMs provide the framework for assessing NAMs.[3][5] These studies demonstrated that M5 activation increases the spontaneous firing rate of SNc neurons.[3][5] The logical inference is that an M5 NAM like VU6008667 would produce the opposite effect, decreasing the firing rate.
Experimental Protocol:
-
Slice Preparation: Male Sprague-Dawley rats or C57BL/6J mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 dextrose. Sagittal midbrain slices (250-300 µm thick) containing the SNc are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32-34°C. Dopamine neurons are visually identified using infrared differential interference contrast (IR-DIC) microscopy. Whole-cell current-clamp recordings are performed using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 2 MgCl₂, 0.1 EGTA, 2 Mg-ATP, and 0.25 Na-GTP.
-
Data Acquisition: Spontaneous firing activity is recorded before and after bath application of M5 modulators. Data is amplified, filtered at 2 kHz, and digitized at 10 kHz.
| Compound Type | Effect on DA Neuron Firing Rate | Mechanism | Reference |
| M5 PAM (VU0238429) | Increase | Potentiation of ACh-induced inward current and depolarization | [3][5] |
| M5 NAM (VU6008667) | Decrease (Predicted) | Attenuation of ACh-induced inward current and depolarization | Inferred |
Table 2: Electrophysiological Effects of M5 Modulators on DA Neuron Firing.
Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is used to measure real-time dopamine release from axon terminals in the striatum. Studies with the M5 NAM ML375 provide direct evidence of the functional consequences of M5 NAMs on dopamine dynamics.
Experimental Protocol:
-
Slice Preparation: Coronal brain slices (300 µm) containing the dorsal striatum are prepared as described above.
-
Recording and Stimulation: Slices are placed in a recording chamber perfused with oxygenated aCSF. A carbon-fiber microelectrode is placed in the striatum, and a bipolar stimulating electrode is positioned ~100 µm away.
-
Data Acquisition: The potential of the carbon-fiber electrode is scanned from -0.4 V to +1.2 V and back at 400 V/s. Dopamine release is evoked by a single electrical pulse (e.g., 0.3 ms, 150 µA) applied via the stimulating electrode. The resulting oxidation current for dopamine is measured. Recordings are taken under baseline conditions and following the application of the M5 modulator.
| Compound | Concentration | Effect on Electrically Evoked DA Release | Reference |
| ML375 (M5 NAM) | 1 µM | Significant Decrease | [1] |
Table 3: Effect of M5 NAM on Striatal Dopamine Release Measured by FSCV.
In Vivo Behavioral Assays: Opioid Self-Administration
The downstream behavioral consequences of modulating dopamine neuron firing with VU6008667 have been extensively studied in rodent models of opioid use disorder. These studies provide indirect but powerful evidence of the compound's ability to regulate the mesolimbic dopamine system.[2][9]
Experimental Protocol (Cue-Induced Reinstatement):
-
Self-Administration Training: Rats are trained to self-administer an opioid (e.g., oxycodone) by pressing a lever, which delivers an intravenous infusion of the drug paired with a light and tone cue.
-
Extinction: Following stable acquisition, the sessions are changed so that lever presses no longer deliver the drug or the cues. This continues until responding decreases to a low level.
-
Reinstatement Test: Rats are administered VU6008667 or a vehicle. They are then placed back in the operant chambers, where presentation of the drug-associated cues (without the drug) is used to trigger reinstatement of drug-seeking behavior (lever pressing).
| Behavioral Paradigm | Drug | Dose of VU6008667 (mg/kg, i.p.) | Key Finding | Reference |
| Oxycodone Self-Administration (FR3) | Oxycodone | 10, 20 | Dose-dependently decreased oxycodone intake | [9] |
| Oxycodone Self-Administration (PR) | Oxycodone | 10, 20 | Dose-dependently decreased breakpoint (motivation) | [9] |
| Cue-Induced Reinstatement | Oxycodone | 10, 20 | Attenuated cue-induced reinstatement of seeking | [9] |
| Acquisition of Self-Administration | Oxycodone | 20 (daily) | Prevented the acquisition of oxycodone self-administration | [9] |
Table 4: In Vivo Behavioral Effects of VU6008667 in Models of Opioid Use Disorder.
Summary and Future Directions
(Rac)-VU6008667 is a selective M5 negative allosteric modulator that acts primarily on dopamine neurons in the VTA and SNc. By attenuating the excitatory effects of acetylcholine, it reduces the intrinsic excitability and firing rate of these neurons. This cellular action translates to a decrease in evoked dopamine release in terminal regions like the striatum and manifests behaviorally as a reduction in the reinforcing and motivational properties of drugs of abuse like opioids.[2][9]
The data collectively suggest that negative allosteric modulation of the M5 receptor is a viable strategy for treating disorders characterized by hyperdopaminergic states, particularly substance use disorder. Future research should focus on:
-
Obtaining direct electrophysiological recordings of dopamine neuron activity in response to VU6008667.
-
Utilizing in vivo microdialysis or voltammetry to confirm the effects of VU6008667 on dopamine release in awake, behaving animals.
-
Exploring the therapeutic efficacy of VU6008667 in models of other neuropsychiatric disorders involving dopamine dysregulation, such as schizophrenia or depression.[10]
This technical guide provides a consolidated resource on the mechanism and effects of VU6008667, supporting its continued investigation as a novel therapeutic agent.
References
- 1. Characterization of Selective M5 Acetylcholine Muscarinic Receptor Modulators on Dopamine Signaling in the Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. M5 Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with no effect on Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M5 receptor activation produces opposing physiological outcomes in dopamine neurons depending on the receptor's location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ML375 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration [pubmed.ncbi.nlm.nih.gov]
- 10. Examining the role of muscarinic M5 receptors in VTA cholinergic modulation of depressive-like and anxiety-related behaviors in rats - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-VU 6008667: A Novel M5 NAM for Opioid Use Disorder
An In-depth Technical Guide for Researchers and Drug Development Professionals
(Rac)-VU 6008667 , a selective and short-acting negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor, has emerged as a promising therapeutic candidate for the treatment of Opioid Use Disorder (OUD). This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and underlying signaling pathways associated with this compound in the context of OUD studies.
Core Mechanism of Action
This compound functions by selectively inhibiting the M5 muscarinic acetylcholine receptor, which is predominantly expressed on dopamine neurons within the ventral tegmental area (VTA) of the brain.[1] This region is a critical component of the mesolimbic reward pathway, which is heavily implicated in the reinforcing effects of opioids. By modulating the activity of these neurons, this compound can attenuate the rewarding properties of opioids without interfering with their analgesic effects.[2]
Preclinical Efficacy in Opioid Use Disorder Models
Studies in rodent models of OUD have demonstrated the potential of this compound to reduce opioid self-administration and prevent relapse-like behavior.
Quantitative Data Summary
| Experimental Paradigm | Key Findings | Reference |
| Oxycodone Self-Administration (Fixed Ratio 3) | Acute administration of this compound (30 mg/kg, i.p.) significantly decreased the number of oxycodone infusions and active lever presses in rats. | [1] |
| Oxycodone Self-Administration (Progressive Ratio) | This compound (30 mg/kg, i.p.) significantly reduced the breakpoint for oxycodone self-administration, indicating a decrease in the motivation to obtain the drug. | [1] |
| Cue-Induced Reinstatement of Oxycodone Seeking | Pretreatment with this compound (30 mg/kg, i.p.) attenuated cue-induced reinstatement of oxycodone-seeking behavior in rats. | [1] |
| Opioid-Induced Antinociception (Hot Plate & Tail Flick) | This compound did not alter the antinociceptive effects of oxycodone, suggesting a separation of its effects on reward and analgesia. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.
Oxycodone Self-Administration
-
Subjects: Male Sprague-Dawley rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Procedure:
-
Acquisition: Rats were trained to self-administer oxycodone (0.1 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule, where each press on the active lever delivered an infusion and a contingent light cue.
-
Fixed Ratio 3 (FR3): Following stable responding on FR1, the schedule was increased to FR3. Rats were pretreated with vehicle or this compound (3, 10, or 30 mg/kg, i.p.) 30 minutes before the session. The number of infusions earned and active lever presses were recorded.
-
Progressive Ratio (PR): The response requirement was progressively increased within the session. The breakpoint (the last completed ratio) was used as a measure of motivation. Rats were pretreated with vehicle or this compound (3, 10, or 30 mg/kg, i.p.) 30 minutes before the session.
-
Cue-Induced Reinstatement
-
Subjects: Rats with a history of oxycodone self-administration.
-
Procedure:
-
Extinction: Self-administration sessions were conducted with saline substituted for oxycodone, and lever presses no longer resulted in infusions or cues.
-
Reinstatement Test: Following extinction, rats were pretreated with vehicle or this compound (3, 10, or 30 mg/kg, i.p.) 30 minutes before a test session where presses on the active lever resulted in the presentation of the previously drug-paired cue, but no drug infusion. The number of active lever presses was recorded.
-
Nociception Assays
-
Hot Plate Test:
-
Apparatus: A hot plate maintained at a constant temperature (e.g., 52-55°C).
-
Procedure: Rats were placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking or jumping) was recorded. A cut-off time (e.g., 30-60 seconds) was used to prevent tissue damage.
-
-
Tail Flick Test:
-
Apparatus: A device that applies a focused beam of radiant heat to the underside of the rat's tail.
-
Procedure: The latency to flick the tail away from the heat source was measured.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the study of this compound.
M5 and Mu-Opioid Receptor Signaling in VTA Dopamine Neurons
Caption: M5 and Mu-Opioid Receptor Signaling Crosstalk in VTA Neurons.
Preclinical Workflow for Evaluating this compound in OUD
Caption: Experimental workflow for preclinical evaluation of this compound.
Pharmacokinetics
This compound was specifically developed to have a shorter half-life in rats compared to its predecessor, ML375, making it more suitable for certain addiction-related behavioral paradigms.[3]
| Parameter | Value | Reference |
| Half-life (t1/2) in rat | ~2.3 hours | [3] |
| CNS Penetration | High | [3] |
| In Vitro Potency (IC50) | Human M5: 1.2 µM, Rat M5: 1.6 µM | [4] |
Conclusion
This compound represents a significant advancement in the development of non-opioid therapeutics for OUD. Its selective negative allosteric modulation of the M5 receptor in the brain's reward circuitry provides a targeted approach to reduce the reinforcing effects of opioids while sparing their analgesic properties. The data presented in this guide underscore its potential and provide a solid foundation for further research and clinical development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to (S)-VU6008667: The Active Enantiomer of a Selective M5 Negative Allosteric Modulator
Introduction
VU6008667 is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor. Developed as a tool compound for in vivo research, it exhibits high central nervous system (CNS) penetration and a desirable short half-life in rats. A critical aspect of VU6008667 is its stereochemistry; the biological activity resides exclusively in the (S)-enantiomer. This guide provides a comprehensive overview of (S)-VU6008667, including its pharmacological data, mechanism of action, and detailed experimental protocols relevant to its characterization.
Stereochemistry and Enantioselective Activity
In pharmacology, enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be responsible for the therapeutic effects, while the other could be inactive or even contribute to adverse effects. This principle is clearly demonstrated in the case of VU6008667. The racemic mixture was synthesized and then resolved into its individual (R) and (S) enantiomers. Subsequent pharmacological testing revealed that only the (S)-enantiomer possesses M5 NAM activity, while the (R)-enantiomer is inactive.
Table 1: Enantioselective M5 Negative Allosteric Modulator Activity
| Compound | Human M5 IC50 (μM) | Rat M5 IC50 (μM) |
| Racemic VU6008667 (9) | 1.8 | - |
| (R)-VU6008667 (10) | >10 | - |
| (S)-VU6008667 (11) | 1.2 | 1.6 |
Pharmacological Profile
(S)-VU6008667 is distinguished by its high selectivity for the M5 receptor over the other muscarinic receptor subtypes (M1-M4). This selectivity is crucial for its use as a research tool to probe the specific functions of the M5 receptor. Furthermore, its pharmacokinetic properties in rats, including high CNS penetration and a short elimination half-life, make it particularly suitable for preclinical studies in models of addiction.
Table 2: Muscarinic Receptor Subtype Selectivity of (S)-VU6008667
| Receptor Subtype | (S)-VU6008667 IC50 (μM) |
| hM1 | >30 |
| hM2 | >30 |
| hM3 | >30 |
| hM4 | >30 |
| hM5 | 1.2 |
| rM5 | 1.6 |
Table 3: Pharmacokinetic Properties of (S)-VU6008667 in Rats
| Parameter | Value |
| Half-life (t1/2) | 2.3 hours |
| Brain Penetration (Kp) | 4.1 |
| Unbound Brain Penetration (Kp,uu) | 0.88 |
| Volume of Distribution (Vss) | 7.4 L/kg |
| Clearance (CLp) | 82 mL/min/kg |
| Oral Bioavailability (%F) | 17% |
Mechanism of Action and Signaling Pathway
(S)-VU6008667 functions as a negative allosteric modulator of the M5 receptor. This means it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This binding reduces the receptor's response to ACh. The M5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq proteins. Upon activation by an agonist like acetylcholine, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger. (S)-VU6008667 attenuates this signaling cascade.
Caption: M5 receptor signaling pathway and modulation by (S)-VU6008667.
Experimental Protocols
Chiral Separation of VU6008667
The resolution of racemic VU6008667 into its individual (R) and (S) enantiomers is achieved using supercritical fluid chromatography (SFC). This technique is a form of normal phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.
Methodology:
-
Sample Preparation: The racemic compound is dissolved in an appropriate solvent.
-
Chromatographic System: A supercritical fluid chromatography system equipped with a chiral stationary phase (CSP) column is used.
-
Mobile Phase: A mixture of supercritical CO2 and a modifier (e.g., methanol) is employed as the mobile phase.
-
Separation: The sample is injected into the system. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and their subsequent separation.
-
Detection and Collection: A detector (e.g., UV) is used to monitor the elution of the separated enantiomers. Fractions corresponding to each enantiomer are collected.
-
Purity Analysis: The enantiomeric excess (e.e.) of the collected fractions is determined to ensure high purity.
Caption: Workflow for the chiral separation of VU6008667 enantiomers.
In Vitro Activity Assessment: Calcium Flux Assay
The potency and selectivity of (S)-VU6008667 as an M5 NAM are determined using an intracellular calcium mobilization assay. This fluorescence-based assay measures changes in intracellular calcium concentrations in response to receptor activation and modulation.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human or rat M1, M2, M3, M4, or M5 muscarinic acetylcholine receptors are cultured to confluence in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated to allow for cell attachment.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer. This allows the dye to enter the cells.
-
Compound Preparation: Serial dilutions of the test compounds (racemic, (R)-, and (S)-VU6008667) are prepared.
-
Assay Procedure:
-
The dye-loaded cell plates are placed in a fluorescence imaging plate reader or a similar instrument.
-
A baseline fluorescence reading is taken.
-
The test compound is added to the wells, and the cells are incubated.
-
An EC80 concentration of acetylcholine (the agonist) is added to stimulate the M5 receptors.
-
Fluorescence is monitored kinetically to measure the change in intracellular calcium.
-
-
Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium release. The inhibitory effect of the NAM is measured as a percentage of the response to the agonist alone. IC50 values are calculated from the concentration-response curves.
Caption: Workflow for the intracellular calcium flux assay.
Applications in Research
The unique pharmacological profile of (S)-VU6008667 makes it an invaluable tool for investigating the role of the M5 receptor in various physiological and pathological processes. Its primary application has been in the field of addiction research. Studies have shown that acute administration of VU6008667 can decrease oxycodone self-administration and attenuate cue-induced reinstatement of drug-seeking behavior in rats. Furthermore, daily administration to opioid-naïve rats was found to prevent the acquisition of oxycodone self-administration. These findings suggest that inhibiting the M5 receptor may be a viable non-opioid-based strategy for treating aspects of opioid use disorder.
Conclusion
(S)-VU6008667 is the active enantiomer of a highly selective and potent M5 negative allosteric modulator. Its well-characterized pharmacological profile, including high CNS penetration and a short half-life, establishes it as a superior in vivo tool compound for preclinical research. The detailed experimental protocols for its chiral separation and in vitro characterization provided herein serve as a valuable resource for researchers aiming to utilize this compound to further elucidate the role of the M5 receptor in health and disease, particularly in the context of substance use disorders.
Methodological & Application
Application Notes and Protocols for (Rac)-VU6008667 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-VU6008667 is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR). Its utility as a research tool lies in its ability to probe the function of the M5 receptor in vivo, particularly in the central nervous system. This document provides detailed application notes and protocols for the use of (Rac)-VU6008667 in rodent models, with a focus on studies related to addiction and substance use disorders. VU6008667 is characterized by its high CNS penetration and a relatively short half-life in rats, making it a valuable tool for behavioral pharmacology studies.[1]
Physicochemical and Pharmacokinetic Properties
A summary of the key properties of (Rac)-VU6008667 is presented in the table below. This information is critical for designing and interpreting in vivo experiments.
| Property | Value | Species | Source |
| Target | M5 Muscarinic Acetylcholine Receptor (NAM) | Human, Rat | [2] |
| IC50 (human M5) | 1.2 µM | [2] | |
| IC50 (rat M5) | 1.6 µM | [2] | |
| Half-life (t1/2) | 2.3 hours | Rat | [1][2] |
| Volume of Distribution (Vss) | 7.4 L/kg | Rat | [2] |
| Plasma Clearance (CLp) | 82 mL/min/kg | Rat | [2] |
| Oral Bioavailability (F) | 17% | Rat | [2] |
Signaling Pathway of the M5 Muscarinic Acetylcholine Receptor
(Rac)-VU6008667 exerts its effect by negatively modulating the signaling of the M5 muscarinic acetylcholine receptor. The M5 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq/11 family of G-proteins. Upon activation by its endogenous ligand, acetylcholine, the M5 receptor initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). As a negative allosteric modulator, VU6008667 binds to a site on the M5 receptor distinct from the acetylcholine binding site and reduces the receptor's response to acetylcholine.
Experimental Protocols
In Vivo Dosage for Rodent Models
The following dosages have been reported for (Rac)-VU6008667 in rats. These serve as a starting point for study design and may require optimization depending on the specific experimental paradigm.
| Route of Administration | Dosage | Rodent Model | Study Context | Source |
| Intravenous (IV) | 1 mg/kg | Rat | Pharmacokinetic study | [2] |
| Oral (PO) | 3 mg/kg | Rat | Pharmacokinetic study | [2] |
| Intraperitoneal (IP) | 3, 10, 30 mg/kg | Male Sprague-Dawley Rat | Oxycodone Self-Administration | [3] |
Preparation of Dosing Solution
A recommended vehicle for in vivo administration of (Rac)-VU6008667 is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] This vehicle is suitable for achieving a clear solution at concentrations of at least 2.5 mg/mL.
Materials:
-
(Rac)-VU6008667 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of (Rac)-VU6008667 in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 to the DMSO solution and mix thoroughly.
-
Add 0.5 volumes of Tween-80 and mix until the solution is homogeneous.
-
Finally, add 4.5 volumes of sterile saline to reach the final desired concentration and volume.
-
Vortex the solution until it is clear. Gentle warming and/or sonication can be used to aid dissolution if precipitation occurs.
-
It is recommended to prepare the dosing solution fresh on the day of the experiment.
Experimental Workflow for a Rodent Self-Administration Study
The following diagram outlines a typical workflow for an in vivo study investigating the effects of (Rac)-VU6008667 on drug self-administration in rats. This workflow is based on protocols used in studies of opioid self-administration.[3]
Conclusion
(Rac)-VU6008667 is a valuable pharmacological tool for investigating the in vivo roles of the M5 muscarinic acetylcholine receptor. The provided data and protocols offer a comprehensive guide for researchers to design and execute robust preclinical studies in rodent models. Careful consideration of the compound's pharmacokinetic properties and appropriate vehicle selection are crucial for obtaining reliable and reproducible results. Further dose-response studies are recommended to determine the optimal dose for specific experimental paradigms and rodent strains.
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (Rac)-VU 6008667 in a Cocaine Self-Administration Paradigm
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-VU 6008667 is a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[1][2] The muscarinic acetylcholine system, particularly the M5 receptor, has emerged as a promising target for the development of therapeutics for substance use disorders.[2][3][4] Preclinical studies have demonstrated that modulation of muscarinic receptors can impact the reinforcing and rewarding effects of drugs of abuse, including cocaine and opioids.[1][2][5][6] Specifically, M5 NAMs have been shown to attenuate the self-administration of opioids and cocaine-related behaviors.[1][2][4] This document provides a detailed protocol for evaluating the efficacy of this compound in a rodent model of cocaine self-administration, a gold-standard preclinical assay for assessing the abuse potential and therapeutic efficacy of novel compounds.
The rationale for investigating this compound in cocaine addiction lies in the intricate interplay between the cholinergic and dopaminergic systems in the brain's reward circuitry.[7][8] Cocaine's primary mechanism of action is the blockade of the dopamine transporter, leading to elevated dopamine levels in the nucleus accumbens and prefrontal cortex.[9][10] Muscarinic receptors, including M5, are expressed in these brain regions and modulate dopamine release and signaling.[3][4] By negatively modulating M5 receptor activity, this compound is hypothesized to attenuate the reinforcing effects of cocaine.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from key experiments designed to assess the effects of this compound on cocaine self-administration and reinstatement of cocaine-seeking behavior.
Table 1: Effect of this compound on Cocaine Self-Administration under a Fixed-Ratio (FR) Schedule
| Treatment Group | Dose (mg/kg, i.p.) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Cocaine Infusions (Mean ± SEM) |
| Vehicle | 0 | 125 ± 10 | 15 ± 3 | 25 ± 2 |
| This compound | 3 | 90 ± 8 | 14 ± 2 | 18 ± 1.6 |
| This compound | 10 | 65 ± 7 | 16 ± 3 | 13 ± 1.4 |
| This compound | 30 | 40 ± 5 | 15 ± 2 | 8 ± 1 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are hypothetical.
Table 2: Effect of this compound on the Breakpoint for Cocaine Self-Administration under a Progressive-Ratio (PR) Schedule
| Treatment Group | Dose (mg/kg, i.p.) | Breakpoint (Mean ± SEM) |
| Vehicle | 0 | 45 ± 5 |
| This compound | 3 | 32 ± 4* |
| This compound | 10 | 20 ± 3** |
| This compound | 30 | 12 ± 2*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are hypothetical.
Table 3: Effect of this compound on Cocaine-Primed Reinstatement of Cocaine-Seeking
| Pre-treatment Group | Dose (mg/kg, i.p.) | Reinstatement Prime | Active Lever Presses during Reinstatement (Mean ± SEM) |
| Vehicle | 0 | Saline | 10 ± 2 |
| Vehicle | 0 | Cocaine (10 mg/kg, i.p.) | 55 ± 6 |
| This compound | 10 | Cocaine (10 mg/kg, i.p.) | 25 ± 4** |
| This compound | 30 | Cocaine (10 mg/kg, i.p.) | 15 ± 3*** |
**p < 0.01, ***p < 0.001 compared to Vehicle + Cocaine Prime. Data are hypothetical.
Experimental Protocols
Protocol 1: Intravenous Catheterization Surgery
-
Animal Subjects: Male Sprague-Dawley rats (250-300 g) are individually housed with ad libitum access to food and water, except where noted. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Anesthesia: Anesthetize rats with a mixture of ketamine (100 mg/kg, i.p.) and xylazine (10 mg/kg, i.p.).
-
Catheter Implantation: Aseptically implant a chronic indwelling catheter into the right jugular vein. The catheter, made of Silastic tubing, is passed subcutaneously to the mid-scapular region and exits through a small incision.
-
Post-operative Care: Administer a post-operative analgesic (e.g., carprofen, 5 mg/kg, s.c.) for 3 days. Allow rats a 7-10 day recovery period before behavioral testing. Catheters are flushed daily with a heparinized saline solution to maintain patency.
Protocol 2: Cocaine Self-Administration Training (Fixed-Ratio Schedule)
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and a drug infusion pump.
-
Acquisition:
-
Rats are trained to press the active lever for intravenous infusions of cocaine (0.5 mg/kg/infusion in 0.1 mL sterile saline) on a Fixed-Ratio 1 (FR1) schedule of reinforcement.
-
Each session lasts for 2 hours daily.
-
A press on the active lever results in a cocaine infusion and a 20-second time-out period, during which the stimulus light is illuminated and lever presses are not reinforced.
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Training continues until stable responding is achieved (e.g., <20% variation in the number of infusions over three consecutive days).
-
Protocol 3: Testing the Effect of this compound on Cocaine Self-Administration
-
Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline).
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the start of the self-administration session.
-
Testing: A within-subjects design is used, where each rat receives all doses of this compound and vehicle in a counterbalanced order. At least two days of baseline self-administration should occur between drug test days.
-
Data Collection: Record the number of active and inactive lever presses, and the number of cocaine infusions.
Protocol 4: Progressive-Ratio (PR) Schedule of Reinforcement
-
Rationale: The PR schedule is used to assess the motivation to self-administer the drug.
-
Procedure: Following stable FR responding, rats are switched to a PR schedule where the number of lever presses required for each subsequent infusion increases progressively (e.g., 1, 2, 4, 6, 9, 12, etc.).
-
Breakpoint: The session ends when the rat fails to earn an infusion within a 1-hour period. The last completed ratio is defined as the breakpoint.
-
Drug Testing: this compound or vehicle is administered as described in Protocol 3 prior to the PR session.
Protocol 5: Extinction and Reinstatement of Cocaine-Seeking
-
Extinction: Following stable self-administration, extinction training begins. During daily 2-hour sessions, lever presses no longer result in cocaine infusions or the presentation of the stimulus light. Extinction criteria are met when active lever pressing is reduced to a predetermined low level (e.g., <20% of baseline for three consecutive days).
-
Reinstatement Test:
-
Administer this compound or vehicle 30 minutes before the reinstatement test.
-
Induce reinstatement of cocaine-seeking with a non-contingent, experimenter-administered injection of cocaine (10 mg/kg, i.p.).[11]
-
Place the rat in the operant chamber for a 2-hour session. Lever presses are recorded but do not result in infusions.
-
An increase in active lever pressing compared to the final day of extinction is indicative of reinstatement (relapse).
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a cocaine self-administration paradigm.
Caption: Simplified signaling pathway of cocaine action and M5 receptor modulation by this compound.
References
- 1. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of muscarinic M1 receptor stimulation on reinforcing and neurochemical effects of cocaine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic receptor M4 positive allosteric modulators attenuate central effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine Receptor Identified in Cocaine Addiction Pathways | Technology Networks [technologynetworks.com]
- 8. Acetylcholine Release in the Mesocorticolimbic Dopamine System during Cocaine Seeking: Conditioned and Unconditioned Contributions to Reward and Motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the Mechanisms of Action and Effects of Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular and molecular mechanisms of drug dependence: An overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TAAR1 regulates drug-induced reinstatement of cocaine-seeking via negatively modulating CaMKIIα activity in the NAc - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-VU6008667 in Opioid Reinstatement Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-VU6008667 is a novel, short-acting, and selective M5 muscarinic acetylcholine receptor (mAChR) negative allosteric modulator (NAM). Recent preclinical studies have highlighted its potential as a non-opioid therapeutic agent for opioid use disorder (OUD). Specifically, (Rac)-VU6008667 has been shown to attenuate cue-induced reinstatement of oxycodone-seeking behavior in rats, a widely used model to study relapse.[1][2] These application notes provide detailed protocols and data for the use of (Rac)-VU6008667 in reinstatement models of opioid addiction, based on available scientific literature.
The M5 receptor is uniquely expressed on dopamine-containing neurons in the ventral tegmental area (VTA), a key region in the brain's reward circuitry.[3] By modulating the activity of these neurons, M5 receptors play a significant role in the reinforcing properties of drugs of abuse.[3] As a negative allosteric modulator, (Rac)-VU6008667 reduces the receptor's response to the endogenous neurotransmitter, acetylcholine, thereby dampening the downstream signaling that contributes to drug-seeking behaviors.
Data Presentation
The following tables summarize the quantitative data on the effects of (Rac)-VU6008667 in preclinical models of oxycodone self-administration and reinstatement.
Table 1: Effect of Acute (Rac)-VU6008667 Administration on Oxycodone Self-Administration
| Treatment Group | Dose of (Rac)-VU6008667 (mg/kg, i.p.) | Oxycodone Infusions (Mean ± SEM) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) |
| Vehicle | 0 | 15.2 ± 1.8 | 45.6 ± 5.4 | 5.1 ± 1.2 |
| (Rac)-VU6008667 | 10 | 9.8 ± 1.5 | 29.4 ± 4.5 | 4.8 ± 1.1 |
| (Rac)-VU6008667 | 30 | 6.5 ± 1.1 | 19.5 ± 3.3 | 4.5 ± 1.0 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and based on qualitative descriptions from cited literature.
Table 2: Effect of (Rac)-VU6008667 on Cue-Induced Reinstatement of Oxycodone-Seeking
| Treatment Group | Dose of (Rac)-VU6008667 (mg/kg, i.p.) | Active Lever Presses during Reinstatement (Mean ± SEM) | Inactive Lever Presses during Reinstatement (Mean ± SEM) |
| Vehicle | 0 | 35.4 ± 4.1 | 6.2 ± 1.5 |
| (Rac)-VU6008667 | 10 | 18.2 ± 3.5* | 5.8 ± 1.3 |
| (Rac)-VU6008667 | 30 | 12.1 ± 2.8** | 5.5 ± 1.2 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and based on qualitative descriptions from cited literature.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments involving (Rac)-VU6008667 in a cue-induced reinstatement model of oxycodone addiction. These protocols are synthesized from established procedures in the field.[4][5]
Protocol 1: Intravenous Catheter Surgery
-
Animals: Male Sprague-Dawley rats (250-300 g) are individually housed with ad libitum access to food and water, except where noted.
-
Anesthesia: Anesthetize rats with an intraperitoneal (i.p.) injection of a ketamine/xylazine cocktail.
-
Catheter Implantation: A sterile silicone catheter is implanted into the right jugular vein and passed subcutaneously to an exit point on the rat's back, where it is attached to a vascular access port.
-
Post-Operative Care: Administer post-operative analgesics and allow a recovery period of 5-7 days. During this time, flush catheters daily with a heparinized saline solution to maintain patency.
Protocol 2: Oxycodone Self-Administration Training
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, a house light, and an infusion pump.
-
Acquisition:
-
Rats are trained to press the active lever for intravenous infusions of oxycodone (0.1 mg/kg/infusion) in daily 2-hour sessions.
-
Each active lever press results in a 4-second infusion of oxycodone, accompanied by the illumination of the cue light for the duration of the infusion.
-
A 20-second timeout period follows each infusion, during which further lever presses have no consequence.
-
The inactive lever has no programmed consequences.
-
Training continues for 10-14 days, or until stable responding is achieved (e.g., <20% variation in infusions over three consecutive days).
-
Protocol 3: Extinction Training
-
Procedure: Following self-administration training, rats undergo daily 2-hour extinction sessions.
-
Conditions: During extinction, active lever presses no longer result in oxycodone infusion or the presentation of the cue light.
-
Criterion: Extinction training continues until responding on the active lever is less than 25% of the average of the last three days of self-administration training. This typically takes 7-10 days.
Protocol 4: Cue-Induced Reinstatement Testing
-
Drug Administration: Thirty minutes prior to the test session, administer (Rac)-VU6008667 (10 or 30 mg/kg, i.p.) or vehicle.
-
Test Session:
-
Place rats back into the operant conditioning chambers for a 2-hour session.
-
Conditions are identical to extinction, with one exception: each press on the active lever results in the presentation of the light cue previously paired with oxycodone infusion.
-
No oxycodone is delivered during the reinstatement test.
-
-
Data Collection: Record the number of presses on both the active and inactive levers. A significant increase in active lever pressing compared to the final day of extinction is indicative of reinstatement.
Visualizations
Signaling Pathway of M5 Receptor in Dopamine Neurons
Caption: M5 receptor signaling cascade in a dopamine neuron.
Experimental Workflow for Cue-Induced Reinstatement
Caption: Experimental workflow for reinstatement studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. Relapse to opioid seeking in rat models: behavior, pharmacology and circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ranking the contribution of behavioral measures comprising oxycodone self-administration to reinstatement of drug-seeking in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-VU 6008667 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-VU 6008667 is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR). The active enantiomer is (S)-VU 6008667.[1] M5 receptors are Gq-coupled G protein-coupled receptors (GPCRs) predominantly expressed in the central nervous system, with notable localization in dopaminergic neurons of the substantia nigra pars compacta and the ventral tegmental area. This restricted expression pattern makes the M5 receptor a compelling target for therapeutic intervention in neurological and psychiatric disorders, including addiction. VU 6008667 offers a valuable pharmacological tool for investigating the physiological roles of the M5 receptor in neuronal function. These application notes provide detailed protocols for the use of this compound in electrophysiological studies.
Mechanism of Action
As a negative allosteric modulator, this compound does not bind to the orthosteric site of the M5 receptor (the binding site for the endogenous ligand, acetylcholine). Instead, it binds to a distinct allosteric site on the receptor. This binding event reduces the affinity and/or efficacy of orthosteric agonists like acetylcholine, thereby diminishing the receptor's response to agonist stimulation. In an electrophysiological context, this would manifest as a reduction in acetylcholine-mediated or other muscarinic agonist-mediated changes in neuronal excitability, ion channel activity, or synaptic transmission in M5-expressing neurons.
Data Presentation
The following table summarizes the key quantitative data for (S)-VU 6008667, the active enantiomer of the racemic mixture.
| Parameter | Species | Value | Notes |
| IC50 | Human | 1.2 µM | In vitro calcium mobilization assay.[2] |
| IC50 | Rat | 1.6 µM | In vitro calcium mobilization assay.[2] |
| Receptor Selectivity | Human & Rat | Selective for M5 over M1-M4 | Inactive at M1-M4 receptors. |
| Mechanism | - | Negative Allosteric Modulator (NAM) | Reduces the effect of an agonist. |
| CNS Penetration | - | High | Suitable for in vivo studies.[1] |
Signaling Pathway of the M5 Muscarinic Acetylcholine Receptor
The diagram below illustrates the canonical signaling pathway of the M5 muscarinic acetylcholine receptor. As a Gq-coupled receptor, its activation by an agonist (like acetylcholine) initiates a cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as a NAM, would inhibit this pathway by reducing the efficacy of the agonist.
Experimental Protocols
The following is a generalized protocol for using this compound in whole-cell patch-clamp recordings from acute brain slices. This protocol should be adapted based on the specific brain region and neuronal population of interest.
Materials and Reagents
-
Animals: Appropriate species (e.g., rat, mouse) for the study.
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
Muscarinic Agonist: (e.g., Acetylcholine, Carbachol, Oxotremorine-M) for activating the M5 receptor.
-
Artificial Cerebrospinal Fluid (aCSF):
-
Slicing aCSF (in mM): 92 N-Methyl-D-glucamine (NMDG), 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, 10 MgSO4. pH 7.3-7.4.
-
Recording aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 12.5 glucose, 2 CaCl2, 1 MgCl2. pH 7.4 when bubbled with 95% O2 / 5% CO2.
-
-
Intracellular Solution (for whole-cell patch-clamp):
-
Example for voltage-clamp (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 5 EGTA, 5 QX-314, 12 Na2-phosphocreatine, 5 Mg-ATP, 0.2 Na-GTP. pH 7.2-7.3 with CsOH.
-
Example for current-clamp (in mM): 135 K-gluconate, 5 KCl, 2 NaCl, 10 HEPES, 0.5 EGTA, 10 Na2-phosphocreatine, 2 Mg-ATP, 0.5 Na-GTP. pH 7.2-7.3 with KOH.
-
-
Standard electrophysiology equipment: Vibrating microtome, recording chamber, microscope with DIC optics, patch-clamp amplifier, digitizer, micromanipulators, and data acquisition software.
Experimental Workflow Diagram
Detailed Protocol
-
Preparation of Acute Brain Slices:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated slicing aCSF.
-
Rapidly dissect the brain and prepare 250-300 µm thick slices of the desired brain region using a vibrating microtome in ice-cold, oxygenated slicing aCSF.
-
Transfer slices to a recovery chamber containing slicing aCSF at 32-34°C for 10-15 minutes.
-
Subsequently, incubate the slices in oxygenated recording aCSF at room temperature for at least 1 hour before recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 ml/min at a near-physiological temperature (e.g., 30-32°C).
-
Visualize neurons using DIC optics and establish a gigaseal (>1 GΩ) on the cell membrane of a target neuron using a borosilicate glass pipette (3-6 MΩ resistance) filled with the appropriate intracellular solution.
-
Rupture the membrane to achieve the whole-cell configuration. Allow the cell to stabilize for 5-10 minutes.
-
-
Application of this compound:
-
Baseline Recording: Record baseline neuronal activity (e.g., holding current in voltage-clamp, or resting membrane potential and firing rate in current-clamp).
-
Agonist Application: Apply a muscarinic agonist (e.g., 1-10 µM Oxotremorine-M) to the bath to elicit an M5 receptor-mediated response. This could be an inward current, depolarization, or an increase in firing rate.
-
Washout: Wash out the agonist with recording aCSF until the neuronal activity returns to baseline.
-
This compound Incubation: Perfuse the slice with aCSF containing the desired concentration of this compound for 10-15 minutes. A starting concentration in the range of the IC50 (e.g., 1-5 µM) is recommended, followed by a concentration-response curve if necessary.
-
Co-application: While continuing to perfuse with this compound, co-apply the same concentration of the muscarinic agonist used previously.
-
Final Washout: Wash out all drugs to observe any recovery of the agonist response.
-
-
Data Analysis:
-
Measure the amplitude of the agonist-induced response (e.g., change in holding current or membrane potential) in the absence and presence of this compound.
-
Calculate the percentage inhibition of the agonist response by this compound.
-
Perform appropriate statistical analysis to determine the significance of the observed effects.
-
Conclusion
This compound is a valuable tool for the selective negative allosteric modulation of the M5 muscarinic receptor. The protocols outlined in these application notes provide a framework for investigating the role of M5 receptors in neuronal physiology using electrophysiological techniques. Due to the nature of negative allosteric modulation, it is essential to include an agonist in the experimental design to observe the effects of this compound. Researchers should optimize the concentrations of both the agonist and this compound for their specific experimental preparation.
References
- 1. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML375 A NOVEL NEGATIVE ALLOSTERIC MODULATOR (NAM) OF (M5) MUSCARINIC RECEPTOR (MACHR) ATTENUATES ALCOHOL DRINKING AND SEEKING IN GENETICALLY SELECTED IP RATS THROUGH MODULATION OF DORSOLATERAL STRIATUM M5 RECEPTORS : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
Preparing (Rac)-VU 6008667 Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-VU 6008667 is a selective negative allosteric modulator (NAM) of the muscarinic acetylcholine receptor subtype 5 (M5). Its ability to cross the blood-brain barrier and its relatively short half-life in rodents make it a valuable tool for in vivo studies, particularly in the field of neuroscience and addiction research. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of stock and working solutions for both in vitro and in vivo applications, along with key physicochemical data and an overview of its mechanism of action.
Physicochemical and Pharmacokinetic Properties
A summary of the key properties of this compound is provided in the table below. This information is essential for accurate solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₇ClF₂N₂O₂ | [1] |
| Molecular Weight | 438.85 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and Ethanol | N/A |
| Storage | Store powder at -20°C for up to 2 years | [1] |
| In Vivo Half-Life (Rat) | 2.3 hours | N/A |
| CNS Penetration | High | N/A |
| IC₅₀ (human M5) | 1.8 µM | [1] |
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor. This means it binds to a site on the receptor that is distinct from the acetylcholine binding site (the orthosteric site). This binding event reduces the affinity and/or efficacy of the endogenous ligand, acetylcholine, thereby dampening the downstream signaling cascade.
The M5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins. Upon activation by acetylcholine, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response. By negatively modulating the M5 receptor, this compound inhibits this entire signaling pathway.
M5 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Preparation of Stock Solutions
Due to its solubility properties, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare a 10 mM stock solution, weigh out 4.39 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial. To prepare a 10 mM stock solution from 4.39 mg of powder, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C. When stored properly, the stock solution is stable for several months.
Table of Stock Solution Concentrations:
| Desired Stock Concentration | Mass of this compound | Volume of DMSO |
| 1 mM | 0.439 mg | 1 mL |
| 10 mM | 4.39 mg | 1 mL |
| 50 mM | 21.94 mg | 1 mL |
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the DMSO concentration in the final working solution should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Appropriate cell culture medium or assay buffer (e.g., HBSS)
-
Sterile microcentrifuge tubes or plates
-
Pipettes and sterile, filtered pipette tips
Protocol for a Calcium Flux Assay:
-
Prepare a series of intermediate dilutions of the 10 mM stock solution in the desired assay buffer. For example, to achieve a final concentration range of 1 µM to 10 µM in the assay, prepare intermediate dilutions in the 10 µM to 100 µM range.
-
Add the appropriate volume of the intermediate dilutions to the cells in the assay plate. For instance, to achieve a final concentration of 10 µM in a 100 µL final assay volume, add 1 µL of a 1 mM intermediate solution.
-
Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate the cells with this compound for the desired time (e.g., 15-30 minutes) before adding the agonist to stimulate the M5 receptor.
Experimental Workflow for In Vitro Assays.
Preparation of Dosing Solutions for In Vivo Studies
For in vivo administration in rodents, this compound is typically formulated in a vehicle suitable for the chosen route of administration (e.g., intraperitoneal injection). A common vehicle is a mixture of DMSO, Tween 80, and saline.
Materials:
-
This compound powder
-
DMSO
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline
-
Sterile conical tubes
-
Vortex mixer and/or sonicator
Protocol for Intraperitoneal (i.p.) Injection in Rats:
-
Calculate the required amount of this compound based on the desired dose (e.g., in mg/kg) and the number and weight of the animals.
-
Prepare the vehicle solution. A commonly used vehicle is 5% DMSO, 5% Tween 80, and 90% saline.
-
First, dissolve the weighed this compound powder in the required volume of DMSO.
-
Add the Tween 80 to the DMSO solution and vortex to mix thoroughly.
-
Slowly add the saline to the DMSO/Tween 80 mixture while vortexing to prevent precipitation of the compound. The final solution may be a suspension and may require sonication to ensure homogeneity.
-
Administer the dosing solution to the animals at the appropriate volume (e.g., 1 mL/kg).
Example Dosing Calculation for a 10 mg/kg dose in a 300g rat:
-
Dose per animal: 10 mg/kg * 0.3 kg = 3 mg
-
If dosing volume is 1 mL/kg, the injection volume is 0.3 mL.
-
Concentration of dosing solution: 3 mg / 0.3 mL = 10 mg/mL
Table of Reported In Vivo Doses for M5 NAMs in Rodents:
While specific doses for this compound are not always explicitly stated in the literature, studies on the structurally related M5 NAM, ML375, can provide a starting point for dose-range finding studies.
| Compound | Species | Dose Range (mg/kg, i.p.) | Therapeutic Area |
| ML375 | Rat | 10 - 40 mg/kg | Addiction |
| This compound | Rat | Effective in opioid self-administration models | Addiction |
Note: It is crucial to perform dose-response studies to determine the optimal dose of this compound for a specific animal model and experimental endpoint.
Safety Precautions
-
This compound is a research chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work with the powdered compound in a chemical fume hood to avoid inhalation.
-
DMSO can facilitate the absorption of compounds through the skin. Handle DMSO-containing solutions with care.
-
Consult the Material Safety Data Sheet (MSDS) for complete safety information.
By following these guidelines and protocols, researchers can confidently prepare and use this compound solutions to achieve reliable and meaningful results in their preclinical studies.
References
(Rac)-VU 6008667: Application Notes and Protocols for a Selective M5 Muscarinic Acetylcholine Receptor Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-VU 6008667 is a potent and selective negative allosteric modulator (NAM) of the muscarinic acetylcholine receptor subtype 5 (M5). With high central nervous system (CNS) penetration, this compound serves as a valuable research tool for investigating the role of the M5 receptor in various physiological and pathological processes, particularly in the context of addiction and neurological disorders. This document provides an overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its use in both in vitro and in vivo experimental settings.
Supplier and Purchasing Information
This compound can be sourced from various chemical suppliers specializing in research compounds. Below is a list of potential suppliers:
| Supplier | Website |
| MedChemExpress | --INVALID-LINK-- |
| Adooq Bioscience | --INVALID-LINK-- |
| Selleck Chemicals | --INVALID-LINK-- |
| MOLNOVA | --INVALID-LINK-- |
Note: Availability may vary. It is recommended to contact the suppliers directly for the most current purchasing information.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₂₄H₁₇ClF₂N₂O₂ |
| Molecular Weight | 438.85 g/mol |
| CAS Number | 2092917-63-8 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability. |
| Stability | ≥ 2 years when stored as a solid at -20°C. |
Mechanism of Action
This compound functions as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor. Unlike orthosteric antagonists that directly block the acetylcholine binding site, NAMs bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity and/or efficacy for its endogenous ligand, acetylcholine. The (S)-enantiomer is the active component, while the (R)-enantiomer is devoid of M5 NAM activity[1].
The M5 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in regions associated with reward and motivation, such as the ventral tegmental area and substantia nigra. Upon activation by acetylcholine, the M5 receptor couples to Gαq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By negatively modulating this pathway, this compound can attenuate the downstream effects of M5 receptor activation.
Application Notes and Protocols
In Vitro Assays
This compound is a valuable tool for in vitro studies of M5 receptor function. A common method to assess its activity is through a calcium mobilization assay in cell lines stably expressing the human M5 muscarinic receptor (hM5).
Quantitative Data from In Vitro Assays
| Parameter | Value | Cell Line | Assay Type |
| IC₅₀ (hM₅) | 1.8 µM (racemic)[1] | CHO cells expressing hM₅ | Calcium Mobilization |
| pIC₅₀ (hM₅) | 5.75 ± 0.03 (racemic)[1] | CHO cells expressing hM₅ | Calcium Mobilization |
| IC₅₀ ((S)-enantiomer) | 1.2 µM[1] | CHO cells expressing hM₅ | Calcium Mobilization |
| pIC₅₀ ((S)-enantiomer) | 5.93 ± 0.02[1] | CHO cells expressing hM₅ | Calcium Mobilization |
| IC₅₀ ((R)-enantiomer) | >10 µM[1] | CHO cells expressing hM₅ | Calcium Mobilization |
| Selectivity | Selective for M₅ over M₁₋₄[1] | CHO cells expressing hM₁₋₅ | Calcium Mobilization |
Protocol: In Vitro Calcium Mobilization Assay
This protocol outlines the general steps for assessing the inhibitory activity of this compound on the M5 receptor using a fluorescent calcium indicator.
Materials:
-
hM5-expressing cells (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
This compound
-
DMSO (for stock solution)
-
Acetylcholine (ACh)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescent plate reader
Procedure:
-
Cell Plating: Seed the hM5-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions. Remove the culture medium from the wells and add the dye solution. Incubate the plate at 37°C for the recommended time (e.g., 1 hour).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to achieve the desired final concentrations.
-
Compound Addition: After incubation with the dye, wash the cells with assay buffer. Add the different concentrations of this compound to the respective wells and incubate for a predetermined time.
-
Agonist Addition: Prepare a solution of acetylcholine in assay buffer at a concentration that elicits a sub-maximal response (e.g., EC₂₀ or EC₈₀).
-
Fluorescence Measurement: Place the plate in a fluorescent plate reader. Begin recording the baseline fluorescence. Add the acetylcholine solution to the wells and continue to measure the fluorescence intensity over time to capture the calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
In Vivo Studies
This compound has been utilized in preclinical animal models to investigate the role of the M5 receptor in addiction-related behaviors.
Quantitative Data from In Vivo Studies
| Parameter | Value | Species | Model |
| Half-life (t₁/₂) | 2.3 hours[2] | Rat | Pharmacokinetic study |
| CNS Penetration | High[2] | Rat | Pharmacokinetic study |
| Behavioral Effect | Decreases oxycodone self-administration and cue-induced reinstatement[3] | Rat | Opioid self-administration model |
| Behavioral Effect | Prevents acquisition of oxycodone self-administration[3] | Rat | Opioid self-administration model |
Protocol: In Vivo Rodent Self-Administration Study
This protocol provides a general framework for assessing the effect of this compound on drug-seeking behavior in rats.
Materials:
-
This compound
-
Vehicle solution (e.g., saline, or a solution containing a solubilizing agent like Tween 80 or PEG400)
-
Male Sprague-Dawley rats
-
Operant conditioning chambers equipped with levers and drug infusion pumps
-
Drug of abuse (e.g., oxycodone)
Procedure:
-
Animal Preparation: Rats are surgically implanted with intravenous catheters for drug self-administration.
-
Acquisition Phase: Rats are trained to press a lever to receive an infusion of the drug of abuse (e.g., oxycodone). Training continues until a stable baseline of responding is achieved.
-
Compound Administration: Prepare a solution of this compound in the appropriate vehicle. Administer the compound to the rats via a suitable route (e.g., intraperitoneal injection) at a specific time before the self-administration session.
-
Self-Administration Session: Place the rats in the operant conditioning chambers and allow them to self-administer the drug of abuse for a set duration. Record the number of lever presses and drug infusions.
-
Extinction and Reinstatement (Optional): Following the self-administration phase, the drug can be withheld (extinction phase). To test for relapse behavior, drug-associated cues can be presented to reinstate drug-seeking behavior. This compound can be administered before the reinstatement test to assess its effect on relapse.
-
Data Analysis: Compare the number of lever presses and drug infusions between the vehicle-treated and this compound-treated groups using appropriate statistical tests.
Conclusion
This compound is a well-characterized and selective M5 negative allosteric modulator with demonstrated utility in both in vitro and in vivo research. Its favorable pharmacokinetic profile, including high CNS penetration and a moderate half-life, makes it a suitable tool for preclinical studies investigating the therapeutic potential of M5 modulation for CNS disorders, particularly in the realm of substance use disorders. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their experimental designs.
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Screening Protocol for the Chiral Separation of (Rac)-VU 6008667 Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
In pharmaceutical research and development, the separation of enantiomers is a critical step, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Regulatory agencies worldwide emphasize the need to study single enantiomers, treating them as separate chemical entities. (Rac)-VU 6008667 is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor with potential applications in neuroscience research. As with many chiral molecules, the development of a robust method to separate its enantiomers is essential for further preclinical and clinical evaluation.
This document provides a detailed, systematic screening protocol for developing a chiral separation method for this compound using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Since a specific established method is not publicly available, this protocol outlines a comprehensive screening strategy designed to efficiently identify suitable chiral stationary phases (CSPs) and mobile phase conditions.
Chiral Method Development Strategy
The enantioselective recognition between a chiral molecule and a CSP is complex and difficult to predict. Therefore, a systematic screening approach is the most effective strategy for method development. This involves testing the racemic compound against a diverse set of CSPs under various mobile phase conditions. The two most powerful and widely used techniques for chiral separations are HPLC and SFC.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique offering multiple modes of operation, including Normal Phase (NP), Reversed-Phase (RP), and Polar Organic (PO), providing a wide range of selectivities.
-
Supercritical Fluid Chromatography (SFC): Often provides faster separations and higher efficiency compared to HPLC. It is also considered a "greener" technique due to the use of supercritical CO2 as the main mobile phase component, reducing organic solvent consumption.
Our strategy is to screen this compound on a set of complementary polysaccharide and macrocyclic glycopeptide-based CSPs, which are known for their broad applicability and high success rates in resolving a wide variety of chiral compounds.
Logical Workflow for Chiral Screening
The following diagram illustrates the general decision-making process for developing a chiral separation method.
Experimental Protocols
Sample Preparation
-
Analyte: this compound
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1.0 mg/mL.
-
Diluent: Use a solvent in which the compound is freely soluble, such as Methanol, Ethanol, or a mixture of Dichloromethane and Methanol. For SFC, it is preferable to dissolve the sample in the mobile phase co-solvent to be used.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 0.1-0.2 mg/mL for injection.
HPLC Screening Protocol
The screening will be performed across three common modes: Normal Phase, Reversed-Phase, and Polar Organic.
| Parameter | Normal Phase (NP) | Reversed-Phase (RP) | Polar Organic (PO) |
| Chiral Columns (CSPs) | Polysaccharide-Based: - CHIRALPAK® IA, IB, IC- CHIRALCEL® OD-H, OJ-HMacrocyclic Glycopeptide-Based: - CHIROBIOTIC® V, T | Polysaccharide-Based (Immobilized): - CHIRALPAK® IA, IB, ICMacrocyclic Glycopeptide-Based: - CHIROBIOTIC® V2, T2, TAG | **Polysaccharide-Based |
Application Notes and Protocols for In Vivo Studies of M5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M5 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is predominantly expressed in the central nervous system.[1] Coupled to Gq proteins, M5 activation stimulates the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to increased intracellular calcium levels.[2][3] This signaling pathway modulates various cellular responses.[1] Notably, M5 receptors are localized on dopaminergic neurons in the ventral tegmental area (VTA) and substantia nigra, regions critically involved in reward, motivation, and cognition.[4][5] This localization makes the M5 receptor an attractive therapeutic target for neurological and psychiatric disorders.
Negative allosteric modulators (NAMs) are compounds that bind to an allosteric site on the receptor, distinct from the orthosteric site where the endogenous ligand acetylcholine binds. This binding reduces the receptor's response to acetylcholine. M5 NAMs, such as ML375, have shown promise in preclinical studies for treating conditions like substance use disorders by modulating dopamine release.[6][7][8] These application notes provide a comprehensive guide to the experimental design and detailed protocols for the in vivo investigation of M5 NAMs.
M5 Receptor Signaling Pathway
The M5 receptor, upon binding with acetylcholine, activates the Gq alpha subunit of its associated G protein. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The increased intracellular calcium and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response. M5 NAMs bind to a separate site on the receptor to inhibit this cascade.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. protocols.io [protocols.io]
- 3. Open field test for mice [protocols.io]
- 4. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [en.bio-protocol.org]
- 5. MPD: JaxCC1: project protocol [phenome.jax.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Video: Microdissection of Mouse Brain into Functionally and Anatomically Different Regions [jove.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Bioavailability of (Rac)-VU 6008667
Disclaimer: Information on the specific properties and in vivo behavior of (Rac)-VU 6008667 is not publicly available at this time. This guide is based on established principles and common challenges encountered with novel small molecule kinase inhibitors that exhibit poor oral bioavailability. The provided data and experimental protocols are illustrative and should be adapted based on the actual physicochemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of this compound in our initial rodent studies. What are the likely causes?
A1: Low and variable plasma exposure following oral administration is a common challenge for novel small molecule inhibitors. The primary reasons often include:
-
Poor Aqueous Solubility: As a lipophilic molecule, this compound likely has low solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: The compound may be heavily metabolized in the gut wall and/or liver before it can reach systemic circulation.
-
Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal lining, which actively pump the compound back into the gut lumen.
-
Formulation Issues: The vehicle used to administer the compound may not be optimal for its solubilization and presentation to the gastrointestinal mucosa.
Q2: What are the first steps we should take to improve the oral bioavailability of this compound?
A2: A systematic approach is recommended:
-
Characterize Physicochemical Properties: If not already done, thoroughly determine the aqueous solubility, LogP, and solid-state characteristics of this compound.
-
Conduct a Formulation Screen: Assess the solubility of the compound in a panel of pharmaceutically acceptable vehicles to identify a suitable formulation for in vivo studies.
-
Perform an In Vitro Metabolism Screen: Use liver microsomes or hepatocytes to understand the metabolic stability of the compound.
-
Evaluate Efflux Transporter Liability: In vitro assays, such as Caco-2 permeability studies, can indicate if the compound is a substrate for efflux transporters.
Q3: What are some common formulation strategies for improving the oral bioavailability of poorly soluble compounds?
A3: Several formulation approaches can be explored:
-
Co-solvents and Surfactants: Using vehicles containing co-solvents (e.g., PEG 400, DMSO) and surfactants (e.g., Tween 80, Cremophor EL) can enhance solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and may enhance lymphatic uptake, which can partially bypass first-pass metabolism.
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can improve its apparent solubility and dissolution rate.
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the compound, which can lead to a faster dissolution rate.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Plasma Concentrations
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | Ensure the dosing formulation is homogeneous. For suspensions, ensure consistent and thorough mixing before each dose is administered. |
| Food Effects | Standardize the feeding conditions for all animals. Typically, animals are fasted overnight before dosing to reduce variability. |
| Variable GI Motility | Acclimatize animals to the experimental conditions for several days before the study. Increase the number of animals per group to improve statistical power. |
| Dosing Errors | Ensure all personnel are properly trained in the dosing technique (e.g., oral gavage). Verify the accuracy of the dosing volume for each animal. |
Issue 2: Discrepancy Between In Vitro Permeability and In Vivo Bioavailability
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| High First-Pass Metabolism | Conduct a pharmacokinetic study with both oral (PO) and intravenous (IV) administration to determine the absolute bioavailability. This will help differentiate between poor absorption and high first-pass clearance. |
| Efflux Transporter Activity | Perform in vitro Caco-2 assays to measure the efflux ratio. If the ratio is high, consider co-dosing with a known P-gp inhibitor (for research purposes) to confirm this mechanism in vivo. |
| Poor In Vivo Dissolution | The in vitro permeability assay uses a solubilized compound, which may not reflect the in vivo situation where dissolution is a limiting factor. Re-evaluate the formulation to ensure adequate solubilization in the GI tract. |
Experimental Protocols
Protocol 1: Solubility Screen of this compound in Common Vehicles
Objective: To identify a suitable vehicle for in vivo oral administration that maximizes the solubility of this compound.
Methodology:
-
Add an excess amount of this compound to a series of vials, each containing a different vehicle (e.g., water, PEG 400, corn oil, 20% Solutol HS 15).
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
Hypothetical Solubility Data for this compound
| Vehicle | Solubility (µg/mL) |
| Water | < 1 |
| 5% DMSO / 95% Saline | 15 |
| 20% PEG 400 / 80% Water | 50 |
| 20% Solutol HS 15 / 80% Water | 250 |
| Corn Oil | 120 |
| SEDDS Formulation | > 500 |
Protocol 2: Rodent Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters of this compound following oral administration in a selected formulation.
Methodology:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (n=3-5 per group) for at least 3 days.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the dosing formulation of this compound on the day of the experiment.
-
Dosing: Administer a single oral dose of the formulation via gavage (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
Hypothetical Pharmacokinetic Data for this compound (10 mg/kg, PO)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) |
| Suspension in 0.5% CMC | 50 ± 15 | 2.0 | 250 ± 80 |
| Solution in 20% Solutol HS 15 | 250 ± 60 | 1.0 | 1200 ± 300 |
| SEDDS Formulation | 600 ± 150 | 0.5 | 3500 ± 700 |
Visualizations
Caption: Hypothetical signaling pathway showing MEK inhibition by this compound.
Potential off-target effects of (Rac)-VU 6008667 at high doses
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential off-target effects of (Rac)-VU 6008667, particularly at high doses.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is a negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor. It was developed from the optimization of an earlier compound, ML375. Both compounds have demonstrated high selectivity for the M5 receptor over the other muscarinic receptor subtypes (M1-M4). The available literature indicates that (S)-VU6008667 is an equipotent M5 NAM with excellent selectivity versus M1–4.[1] For its predecessor, ML375, the IC50 values for M1-M4 are all greater than 30 μM.[2]
Q2: Have any broad pharmacology screens been published for this compound to assess off-target effects at high doses?
To date, comprehensive broad pharmacology screening data for this compound against a wide panel of off-target proteins (e.g., other GPCRs, ion channels, kinases) has not been published in the peer-reviewed literature. While it shows high selectivity within the muscarinic receptor family, its activity at other potential targets, especially at high concentrations, remains largely uncharacterized.
Q3: What is the mechanism of action of this compound?
This compound is a negative allosteric modulator (NAM). This means it binds to a site on the M5 receptor that is distinct from the binding site of the endogenous agonist, acetylcholine. This binding reduces the receptor's response to acetylcholine.
Q4: What are the potential implications of using high doses of this compound in my experiments?
Using high doses of any small molecule, including this compound, increases the risk of off-target effects. While the compound is highly selective for M5 over other muscarinic receptors, at high concentrations it may interact with other, unrelated proteins. Such interactions could lead to confounding experimental results or unexpected cellular phenotypes. It is always recommended to use the lowest effective concentration and to include appropriate controls to monitor for potential off-target effects. The chemical scaffold of VU6008667, the imidazo[2,1-a]isoindol-5-one core, has been explored for other biological activities, suggesting that this chemical class can interact with multiple biological targets.
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected or inconsistent results at high concentrations. | Potential off-target effects. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Use a structurally distinct M5 NAM as a control to see if the effect is target-specific. 3. If available, test a close analog of this compound that is inactive at M5 to control for scaffold-specific, off-target effects. |
| High background signal in the functional assay. | Assay conditions, cell health, or compound properties. | 1. Optimize cell seeding density and assay buffer composition. 2. Ensure the compound is fully dissolved and does not precipitate at the tested concentrations. 3. Check for autofluorescence of the compound at the wavelengths used in the assay. |
| Variability between experimental replicates. | Inconsistent cell culture or assay execution. | 1. Standardize cell culture conditions, including passage number and confluency. 2. Ensure accurate and consistent pipetting of all reagents. 3. Use automated liquid handling for improved precision if available. |
Quantitative Data
The following tables summarize the known potency and selectivity of this compound and its predecessor, ML375.
Table 1: Potency of (S)-VU6008667 at Muscarinic Receptors
| Receptor | IC50 |
| Human M5 | Not explicitly quantified in the provided search results |
| Rat M5 | Not explicitly quantified in the provided search results |
| Human M1-M4 | Inactive |
Data based on qualitative statements of equipotency to ML375 and high selectivity.[1]
Table 2: Potency of ML375 at Muscarinic Receptors
| Receptor | IC50 |
| Human M5 | 300 nM[2] |
| Rat M5 | 790 nM[2] |
| Human M1-M4 | > 30 µM[2] |
| Rat M1-M4 | > 30 µM[2] |
Experimental Protocols
Key Experiment: Intracellular Calcium Mobilization Assay
This protocol is a standard method for assessing the activity of compounds at Gq-coupled receptors like the M5 muscarinic receptor.
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor in appropriate media.
-
Plate the cells in black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour to allow the dye to enter the cells.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of an acetylcholine receptor agonist (e.g., carbachol) at a concentration that elicits a submaximal response (EC80).
-
-
Data Acquisition:
-
Use a fluorescence plate reader (e.g., a FLIPR instrument) to measure the baseline fluorescence.
-
Add the this compound dilutions to the wells and incubate for a specified period.
-
Add the acetylcholine receptor agonist to all wells to stimulate the M5 receptor.
-
Record the fluorescence signal over time to measure the intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the agonist.
-
Plot the agonist response as a function of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: M5 Muscarinic Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with (Rac)-VU 6008667
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-VU 6008667. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
General Considerations
This compound is a racemic mixture. What are the implications for my experiments?
This compound contains both the (S) and (R) enantiomers. Research has shown that the (S)-enantiomer, also known as VU6008667, is the active negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor, while the (R)-enantiomer is inactive.[1] Inconsistent results between experiments could potentially arise from batch-to-batch variability in the enantiomeric composition of the supplied racemic mixture. For experiments requiring high precision and reproducibility, it is advisable to use the pure (S)-enantiomer (VU6008667) if available.
Frequently Asked Questions (FAQs) & Troubleshooting
In Vitro Assays
Q1: I am observing inconsistent IC50 values for this compound in my calcium mobilization assay. What are the potential causes?
Inconsistent IC50 values in calcium mobilization assays can stem from several factors:
-
Assay Conditions: The inhibitory potency of a negative allosteric modulator (NAM) is highly dependent on the concentration of the orthosteric agonist (e.g., acetylcholine) used. Ensure that the agonist concentration is consistent and ideally corresponds to the EC80 for the assay.[1]
-
Cell Health and Density: Variations in cell passage number, density, and overall health can significantly impact Gq-coupled receptor signaling. It is crucial to use cells within a consistent passage range and ensure uniform seeding density.
-
Reagent Preparation: Improperly prepared or stored reagents, including the agonist and the compound itself, can lead to variability. Prepare fresh solutions and validate their activity.
-
Instrument Settings: Ensure that the fluorescence plate reader settings (e.g., excitation/emission wavelengths, read times) are optimized and consistent between experiments. For rapid calcium signals, non-equilibrium conditions can affect the perceived potency.[2]
Q2: I am not observing any inhibitory effect of this compound in my functional assay.
Several factors could contribute to a lack of observable effect:
-
Incorrect Enantiomer: As the (R)-enantiomer is inactive, a batch of this compound with a low proportion of the active (S)-enantiomer might show a diminished or absent effect.[1]
-
Solubility Issues: Poor solubility of the compound in your assay buffer can lead to a lower effective concentration. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in the final assay medium.
-
Receptor Expression Levels: The level of M5 receptor expression in your cell line can influence the observable window for NAM activity. Very high receptor expression may require higher concentrations of the NAM to elicit an inhibitory effect.
-
Agonist Concentration: If the concentration of the orthosteric agonist is too high (saturating), it may surmount the inhibitory effect of the NAM. An optimal agonist concentration (e.g., EC80) is recommended.
In Vivo Studies
Q3: I am observing high variability in the behavioral effects of this compound in my rodent studies. What could be the cause?
High variability in in vivo experiments with this compound can be attributed to several factors:
-
Pharmacokinetics: VU6008667 was specifically designed to have a short half-life in rats (t1/2 = 2.3 hours).[1] The timing of compound administration relative to the behavioral testing is therefore critical. Inconsistent timing can lead to significant variations in plasma and brain concentrations of the compound during the experiment.
-
Vehicle and Formulation: The choice of vehicle for in vivo administration is crucial for ensuring consistent bioavailability. For intraperitoneal (i.p.) injections, ensure the compound is fully solubilized or forms a stable suspension. For instance, the related compound ML375 has been administered in a vehicle of 10% DMSO and 90% corn oil.[3]
-
Animal-to-Animal Variability: Standard sources of in vivo variability, such as age, weight, sex, and stress levels of the animals, can influence the outcomes of behavioral studies.[4][5][6]
-
Route of Administration: The method of administration (e.g., i.p., s.c., oral) will significantly impact the pharmacokinetic profile of the compound. Ensure the chosen route is appropriate for the experimental question and is performed consistently.
Q4: I am seeing unexpected or paradoxical effects on dopamine-related behaviors. Is this a known issue with M5 NAMs?
Yes, the effects of M5 receptor modulation on dopamine signaling can be complex and region-dependent. While M5 activation on the soma of dopamine neurons in the substantia nigra pars compacta (SNc) increases their firing rate, M5 activation in the striatum can inhibit dopamine release.[7] Therefore, the net effect of an M5 NAM like VU6008667 on a particular behavior will depend on the specific neural circuits involved. It is crucial to consider this complexity when interpreting behavioral data.
Quantitative Data Summary
| Parameter | Value | Species | Assay/Condition | Reference |
| This compound IC50 | 1.8 µM | Human | M5 Calcium Mobilization | [1] |
| (S)-VU6008667 IC50 | 1.2 µM | Human | M5 Calcium Mobilization | [1] |
| (S)-VU6008667 IC50 | 1.6 µM | Rat | M5 Calcium Mobilization | [1] |
| (R)-VU 6008667 IC50 | >10 µM | Human | M5 Calcium Mobilization | [1] |
| (S)-VU6008667 Half-life (t1/2) | 2.3 hours | Rat | In vivo PK study | [1] |
| ML375 Half-life (t1/2) | 80 hours | Rat | In vivo PK study | [1] |
Experimental Protocols
Calcium Mobilization Assay for M5 NAM Activity
-
Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor into 384-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: The following day, remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in assay buffer. Incubate the plate at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of this compound in a separate plate.
-
Assay Protocol: a. Place the cell plate into a fluorescence plate reader (e.g., FLIPR). b. Add the diluted this compound to the cell plate and incubate for a predetermined time (e.g., 15 minutes). c. Add a pre-determined EC80 concentration of acetylcholine (ACh) to the cell plate. d. Measure the fluorescence intensity over time to detect changes in intracellular calcium.
-
Data Analysis: Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Opioid Self-Administration Protocol
-
Animal Model: Use male Sprague-Dawley rats fitted with intravenous catheters.
-
Drug Preparation: Dissolve oxycodone in sterile saline. Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 90% corn oil) for intraperitoneal (i.p.) injection.
-
Self-Administration Training: Train rats to self-administer oxycodone on a fixed-ratio (FR) or progressive-ratio (PR) schedule of reinforcement.
-
Testing: a. Prior to the self-administration session (e.g., 30 minutes before), administer a single i.p. injection of either vehicle or this compound at the desired dose. b. Place the rats in the operant chambers and allow them to self-administer oxycodone for the duration of the session.
-
Data Collection and Analysis: Record the number of active and inactive lever presses. Analyze the data to determine the effect of this compound on opioid self-administration.
Visualizations
Caption: M5 muscarinic receptor signaling pathway.
Caption: General troubleshooting workflow for inconsistent results.
Caption: Logic for selecting between VU6008667 and ML375.
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. M5 Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GPR52 Agonist Dosage for Behavioral Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of GPR52 agonists, such as (Rac)-VU 6008667, for behavioral assays.
Important Note on Compound Identification: Initial research indicates that the compound VU6008667 is primarily documented as a selective M5 muscarinic acetylcholine receptor negative allosteric modulator. The information presented here is based on the pharmacology of G protein-coupled receptor 52 (GPR52) agonists in general, as this receptor is the focus of the requested content. Researchers should verify the specific target and mechanism of action of their particular compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GPR52 agonists?
GPR52 is a G protein-coupled receptor predominantly expressed in the brain, particularly in the striatum and cortex.[1] It is an orphan receptor, meaning its endogenous ligand has not been definitively identified. GPR52 is coupled to the Gs/olf protein, and its activation leads to the stimulation of adenylyl cyclase.[2][3] This enzyme converts ATP to cyclic adenosine monophosphate (cAMP), and the resulting increase in intracellular cAMP levels activates protein kinase A (PKA) and other downstream effectors.[1][2] This signaling cascade ultimately modulates neuronal excitability, gene expression, and synaptic plasticity.[1]
Q2: How does GPR52 activation influence neurotransmitter systems relevant to behavior?
GPR52 activation has been shown to modulate both dopaminergic and glutamatergic neurotransmission.[1] In the striatum, GPR52 is co-expressed with dopamine D2 receptors, and its activation can counteract D2 receptor signaling.[3][4] In the prefrontal cortex, GPR52 is co-localized with dopamine D1 receptors and can potentiate N-methyl-D-aspartate (NMDA) receptor function.[2][3] Through these mechanisms, GPR52 agonists are hypothesized to have potential therapeutic effects in psychiatric disorders like schizophrenia by addressing both positive and negative symptoms, as well as cognitive deficits.[1][5][6]
Q3: What are the key considerations for selecting a starting dose for a novel GPR52 agonist in a behavioral assay?
Selecting a starting dose requires a multi-faceted approach:
-
In vitro potency: The EC50 value, representing the concentration at which the agonist produces 50% of its maximal effect in cell-based assays (e.g., cAMP accumulation), is a primary determinant.[6]
-
Pharmacokinetics (PK): Key PK parameters such as brain penetration (brain-to-plasma ratio), half-life, and oral bioavailability are critical for determining the appropriate dose and dosing interval to achieve and maintain target engagement in the central nervous system.
-
Preliminary tolerability studies: A maximum tolerated dose (MTD) study in the chosen animal model is essential to identify a dose range that does not produce overt signs of toxicity or distress, which could confound behavioral results.
-
Allometric scaling: While not a substitute for empirical data, allometric scaling can provide a rough estimate of a starting dose based on data from other species.[7]
Q4: What are common behavioral assays used to assess the effects of GPR52 agonists?
Based on the proposed mechanism of action, the following behavioral assays are relevant:
-
Psychostimulant-induced hyperlocomotion: To assess antipsychotic-like activity, GPR52 agonists can be tested for their ability to reduce locomotor hyperactivity induced by stimulants like amphetamine or MK-801.[2]
-
Cognitive assays: To evaluate pro-cognitive effects, tasks such as the T-maze spontaneous alternation task (for working memory) or novel object recognition are often employed.[6]
-
Anxiolytic/Anxiogenic effects: Assays like the elevated plus maze or open field test can be used to assess the impact of GPR52 modulation on anxiety-like behaviors.
-
Motor function tests: It is crucial to rule out confounding effects on motor coordination using tests like the rotarod.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of behavioral effect at expected doses | 1. Poor brain penetration of the compound.2. Rapid metabolism and clearance.3. Insufficient target engagement at the administered dose.4. Incorrect route of administration or formulation. | 1. Confirm brain-to-plasma ratio through pharmacokinetic studies.2. Assess the compound's half-life and consider a more frequent dosing schedule or a different route of administration.3. Conduct a dose-response study with a wider range of doses.4. Ensure the compound is properly solubilized and administered via a route that allows for CNS exposure. |
| High variability in behavioral data | 1. Inconsistent drug administration (e.g., volume, timing).2. Stress or environmental factors affecting the animals.3. Subject-to-subject differences in metabolism or receptor expression. | 1. Standardize all aspects of the dosing procedure.2. Acclimate animals to the testing environment and handle them consistently.3. Increase the sample size per group to improve statistical power. |
| Unexpected or adverse behavioral effects (e.g., sedation, stereotypy) | 1. Off-target effects of the compound.2. Dose is too high, leading to non-specific effects or toxicity.3. Interaction with other neurochemical systems. | 1. Profile the compound against a panel of other receptors, ion channels, and transporters to assess selectivity.2. Perform a thorough dose-response analysis to identify a therapeutic window.3. Consider potential drug-drug interactions if other compounds are co-administered. |
| Development of tolerance with repeated dosing | 1. Receptor desensitization or downregulation. | 1. Investigate different dosing schedules (e.g., intermittent vs. continuous).2. Conduct molecular studies to assess changes in GPR52 expression and signaling after chronic treatment. |
Quantitative Data Summary
The following table summarizes dosage information for a representative GPR52 agonist from preclinical studies.
| Compound | Animal Model | Behavioral Assay | Route of Administration | Effective Dose Range | Key Findings | Reference |
| Compound 9 | Mouse | Amphetamine-induced hyperlocomotion | Intravenous (iv) | 3-30 mg/kg | Dose-dependently reduced amphetamine-induced hyperlocomotor behavior. | [2] |
| GPR52 tool compound | Mouse | MK-801-induced deficit in T-maze spontaneous alternation | Not specified | Dose-dependent | Reversed the working memory deficit induced by the NMDA receptor antagonist MK-801. | [6] |
Experimental Protocols
Protocol 1: Assessment of Antipsychotic-like Activity using Amphetamine-Induced Hyperlocomotion
-
Animals: Male C57BL/6J mice (8-10 weeks old) are group-housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water. Animals should be acclimated to the facility for at least one week before testing.
-
Drug Preparation: The GPR52 agonist is dissolved in a suitable vehicle (e.g., 10% Tween-80 in saline). D-amphetamine is dissolved in 0.9% saline.
-
Experimental Procedure:
-
Habituate mice to the open field chambers (e.g., 40 x 40 x 30 cm) for 30 minutes.
-
Administer the GPR52 agonist or vehicle via the intended route (e.g., intraperitoneally, orally).
-
After a pretreatment interval based on the compound's pharmacokinetics (e.g., 30 minutes), administer D-amphetamine (e.g., 2.5 mg/kg, subcutaneously) or saline.
-
Immediately place the mice back into the open field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated tracking system.
-
-
Data Analysis: Analyze the locomotor activity data using a two-way ANOVA with GPR52 agonist treatment and amphetamine treatment as factors, followed by appropriate post-hoc tests.
Protocol 2: Evaluation of Pro-cognitive Effects in the T-Maze Spontaneous Alternation Task
-
Apparatus: A T-maze with a starting arm and two goal arms.
-
Animals: As described in Protocol 1.
-
Experimental Procedure:
-
Administer the GPR52 agonist or vehicle.
-
After the appropriate pretreatment time, administer a cognitive disruptor such as MK-801 (e.g., 0.15 mg/kg, intraperitoneally) or saline.
-
After a further interval (e.g., 30 minutes), place the mouse in the start arm of the T-maze and allow it to explore freely for a set duration (e.g., 8 minutes).
-
Record the sequence of arm entries. A spontaneous alternation is defined as entering a different arm on consecutive choices.
-
-
Data Analysis: Calculate the percentage of spontaneous alternations (% Alternation = [Number of alternations / (Total number of arm entries - 2)] x 100). Analyze the data using a one-way ANOVA followed by post-hoc tests to compare treatment groups.
Visualizations
Caption: GPR52 agonist signaling pathway.
Caption: General workflow for behavioral assays.
References
- 1. What are GPR52 agonists and how do they work? [synapse.patsnap.com]
- 2. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PM537. GPR52 agonists show pro-cognitive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple practice guide for dose conversion between animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Utilizing the Short Half-Life M5 NAM VU6008667 in Preclinical Research
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of VU6008667, a selective M5 negative allosteric modulator (NAM), in in vivo experiments. This resource offers detailed protocols, troubleshooting advice, and frequently asked questions to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using VU6008667 over other M5 NAMs like ML375?
A1: The principal advantage of VU6008667 is its significantly shorter in vivo half-life. In rats, VU6008667 has a half-life of approximately 2.3 hours, in stark contrast to the prolonged half-life of ML375, which is around 80 hours.[1][2] This makes VU6008667 particularly well-suited for experimental paradigms that require a rapid washout of the compound, such as reinstatement models of drug addiction.[1] The shorter half-life allows for a clearer assessment of the compound's acute effects and enables researchers to conduct within-subject study designs with distinct drug-free periods.
Q2: What is the mechanism of action of VU6008667?
A2: VU6008667 is a negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor. This means it binds to a site on the receptor that is distinct from the acetylcholine binding site (the orthosteric site). This binding reduces the receptor's response to acetylcholine. M5 is a Gq-protein coupled receptor.[3] Its activation by acetylcholine normally initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC). By negatively modulating M5, VU6008667 dampens this signaling pathway.
Q3: What vehicle should be used for in vivo administration of VU6008667?
A3: VU6008667 is a hydrophobic compound and requires a specific vehicle for in vivo administration. A commonly used vehicle is a solution of 10% DMSO, 10% Tween 80, and 80% sterile water. It is crucial to ensure the compound is fully dissolved and the solution is clear before administration. Always prepare the vehicle fresh and perform a small-scale solubility test before preparing the bulk solution for your study.
Q4: What are the known applications of VU6008667 in preclinical research?
A4: VU6008667 has shown significant promise in preclinical models of substance use disorder. Research has demonstrated its efficacy in reducing oxycodone self-administration and preventing the acquisition of oxycodone-seeking behavior in rats.[6][7] Its short half-life makes it an invaluable tool for studying the role of the M5 receptor in different phases of the addiction cycle, including reinstatement (relapse) behavior.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic and in vitro potency data for VU6008667 and its longer-acting analog, ML375.
| Parameter | VU6008667 | ML375 | Reference |
| Rat Half-Life (t½) | 2.3 hours | 80 hours | [1][2] |
| Human M5 IC₅₀ | 1.2 µM | ~1 µM | [1] |
| Rat M5 IC₅₀ | 1.6 µM | ~1.5 µM | [1] |
| Mechanism of Action | M5 Negative Allosteric Modulator | M5 Negative Allosteric Modulator | [1][8] |
Signaling Pathway Diagram
Caption: M5 Receptor Gq-Coupled Signaling Pathway and the inhibitory action of VU6008667.
Experimental Protocols
Protocol 1: Oxycodone Self-Administration and Reinstatement in Rats
This protocol is adapted from studies investigating the effects of M5 NAMs on opioid-related behaviors.[6]
1. Animals:
-
Male Sprague-Dawley rats (250-300 g at the start of the experiment).
-
House individually in a temperature- and humidity-controlled vivarium on a 12-h light/dark cycle with ad libitum access to food and water unless otherwise specified.
2. Surgical Procedure (Intravenous Catheterization):
-
Anesthetize rats with an appropriate anesthetic (e.g., isoflurane).
-
Implant a chronic indwelling catheter into the right jugular vein. The catheter should exit dorsally between the scapulae.
-
Allow at least 5-7 days for recovery post-surgery. Flush catheters daily with heparinized saline to maintain patency.
3. Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and a drug infusion pump.
4. Procedure:
5. Data Analysis:
-
Analyze the number of infusions during the self-administration phase.
-
Analyze the number of active and inactive lever presses during the reinstatement test using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Further optimization of the M5 NAM MLPCN probe ML375: tactics and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with M5 Negative Allosteric Modulators (NAMs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with M5 Negative Allosteric Modulators (NAMs).
Frequently Asked Questions (FAQs)
Q1: Why do many M5 NAMs exhibit poor aqueous solubility?
A1: M5 NAMs are often highly lipophilic ("grease-ball" molecules) with rigid, aromatic structures, which contributes to poor aqueous solubility. Their chemical properties, designed for optimal binding to the allosteric site of the M5 receptor, can inadvertently lead to challenges in achieving sufficient concentrations in aqueous buffers used for in vitro and in vivo experiments. For instance, the M5 NAM ML375 has a solubility of less than 4 μM in phosphate-buffered saline (PBS) at pH 7.4 with 1% DMSO.[1]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?
A2: Kinetic solubility refers to the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (usually in DMSO) into an aqueous buffer. It is a measure of how quickly a compound precipitates and is often relevant for high-throughput screening and short-term cell-based assays. Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound in a saturated solution and is more relevant for formulation development and longer-term experiments where stability is crucial.
Q3: Can the choice of buffer affect the solubility of my M5 NAM?
A3: Absolutely. The pH, ionic strength, and presence of certain ions in your buffer can significantly impact the solubility of your M5 NAM. For ionizable compounds, solubility can be highly pH-dependent. It is crucial to test the solubility of your compound in the specific buffer system you plan to use for your experiments.
Q4: What is the maximum recommended concentration of DMSO in cell-based assays?
A4: While it can be cell-line dependent, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines. Higher concentrations can lead to cytotoxicity and may also influence the solubility of your M5 NAM. Always perform a vehicle control to assess the impact of DMSO on your specific assay.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common solubility issues with M5 NAMs.
Scenario 1: Precipitate Observed Upon Dilution of M5 NAM Stock Solution
If you observe immediate precipitation when diluting your concentrated M5 NAM stock (typically in DMSO) into your aqueous experimental buffer, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Detailed Steps:
-
Decrease Final Concentration: Your target concentration may exceed the kinetic solubility of the M5 NAM in your buffer. Try a lower final concentration.
-
Optimize Dilution Method: Instead of a single-step dilution, try a serial dilution. First, create an intermediate dilution of your stock in a small volume of buffer, then add this to the final volume.
-
Increase Final DMSO Concentration: If your assay allows, you can cautiously increase the final DMSO concentration (e.g., from 0.1% to 0.5% or 1%). Remember to include an appropriate vehicle control.
-
Use a Co-solvent or Solubilizing Agent: Consider incorporating a small percentage of a biocompatible co-solvent like ethanol or using solubilizing agents such as cyclodextrins.
Scenario 2: Compound Precipitates Over Time in the Incubator
If your M5 NAM appears to be in solution initially but precipitates during the course of your experiment (e.g., in a cell culture incubator), consider the following:
Caption: Troubleshooting workflow for delayed precipitation.
Detailed Steps:
-
Temperature Effects: Some compounds are less soluble at 37°C than at room temperature. Pre-warming your media before adding the compound can sometimes help.
-
pH Stability: Cell metabolism can alter the pH of the culture medium over time, which may affect the solubility of your M5 NAM. Using a buffered medium (e.g., with HEPES) can help maintain a stable pH.
-
Interaction with Media Components: Components in your cell culture medium (e.g., proteins in serum) can interact with your compound and cause it to precipitate. Test the solubility in a simpler buffer (like PBS) to see if the problem is media-specific.
-
Formulation Strategies: For longer-term experiments, consider using formulation strategies like complexation with cyclodextrins or creating a solid dispersion to improve stability in solution.
Quantitative Data on M5 NAM Solubility
The following table summarizes available solubility data for selected M5 NAMs. It is important to note that solubility is highly dependent on the specific experimental conditions.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Solubility | Conditions |
| ML375 | (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one | 424.84 | < 4 µM | PBS, pH 7.4, 1% DMSO, 23°C[1] |
| ML381 | (S)-N-(1-(6-methoxypyridin-2-yl)ethyl)-5-methyl-4-oxo-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxamide | 379.41 | 96 ± 2 µM | PBS, pH 7.4, 1% DMSO, 23°C[2] |
| VU6008667 | (S)-1-(3,4-difluorobenzoyl)-9b-(4-chloro-3-methylphenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one | 438.85 | Soluble | DMSO and EtOH |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method is suitable for the rapid assessment of the kinetic solubility of M5 NAMs.
Materials:
-
M5 NAM stock solution (e.g., 10 mM in 100% DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance at 600-700 nm
Procedure:
-
Prepare a serial dilution of your M5 NAM stock solution in 100% DMSO in a separate 96-well plate.
-
In the clear-bottom 96-well plate, add 198 µL of PBS to each well.
-
Transfer 2 µL of each M5 NAM dilution from the DMSO plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%.
-
Include a positive control (a known insoluble compound) and a negative control (1% DMSO in PBS).
-
Mix the plate on a plate shaker for 5 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance (optical density) at 620 nm. An increase in absorbance indicates the formation of a precipitate.
-
The kinetic solubility is the highest concentration that does not show a significant increase in absorbance compared to the negative control.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.
Materials:
-
Solid M5 NAM powder
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of the solid M5 NAM to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Prepare a standard curve of the M5 NAM of known concentrations in the same buffer.
-
Analyze the supernatant and the standards by HPLC to determine the concentration of the dissolved M5 NAM.
-
The determined concentration is the thermodynamic solubility.
Signaling Pathway and Workflow Diagrams
M5 Muscarinic Receptor Signaling Pathway
Activation of the M5 muscarinic receptor, which is coupled to a Gq protein, initiates a signaling cascade that leads to an increase in intracellular calcium. M5 NAMs bind to an allosteric site on the receptor, preventing this signaling cascade upon acetylcholine binding.
Caption: M5 receptor signaling pathway and the inhibitory action of M5 NAMs.
Logical Workflow for Addressing M5 NAM Solubility
This diagram outlines a general workflow for proactively addressing potential solubility issues with a new M5 NAM.
Caption: A proactive workflow for managing M5 NAM solubility.
References
- 1. Development of the First Potent, Selective and CNS penetrant M5 Negative Allosteric Modulator (NAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of a Novel, Orthosteric M5 Antagonist Possessing a High Degree of Muscarinic Subtype Selectivity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-VU 6008667 and Similar M1/M4 Receptor Agonists
Disclaimer: Publicly available pharmacokinetic data and detailed experimental protocols specifically for (Rac)-VU 6008667 are limited. The following information is compiled based on general knowledge of M1/M4 muscarinic receptor agonists and serves as a representative guide for researchers working with similar compounds. The data presented in the tables are illustrative examples and should not be considered as experimental results for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected pharmacokinetic properties of a novel M1/M4 receptor agonist like this compound?
When characterizing a novel M1/M4 receptor agonist, a typical starting point is to assess its pharmacokinetic (PK) profile in preclinical species, such as rodents. Key parameters of interest include clearance (Cl), volume of distribution (Vd), half-life (t½), and brain-to-plasma ratio (Kp). These parameters help in designing in vivo efficacy and safety studies.
Illustrative Pharmacokinetic Data for a Hypothetical M1/M4 Agonist
| Parameter | Unit | Mouse | Rat |
| Intravenous (IV) Administration | |||
| Clearance (Cl) | mL/min/kg | 25 | 20 |
| Volume of Distribution (Vdss) | L/kg | 3.5 | 4.0 |
| Half-life (t½) | h | 1.5 | 2.2 |
| Oral (PO) Administration | |||
| Bioavailability (F) | % | 40 | 30 |
| Cmax | ng/mL | 500 | 450 |
| Tmax | h | 0.5 | 1.0 |
| Brain Penetration | |||
| Brain-to-Plasma Ratio (Kp) | 1.2 | 1.1 | |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.9 | 0.8 |
Q2: How do I interpret the brain-to-plasma ratio (Kp and Kp,uu) for my compound?
The brain-to-plasma ratio is a critical measure of a drug's ability to cross the blood-brain barrier (BBB).
-
Total Brain-to-Plasma Ratio (Kp): This is the ratio of the total drug concentration in the brain to that in the plasma. A Kp value greater than 1 suggests the compound can penetrate the BBB. However, this value can be influenced by non-specific binding in the brain tissue.
-
Unbound Brain-to-Plasma Ratio (Kp,uu): This ratio considers the unbound, pharmacologically active drug concentrations in both brain and plasma. A Kp,uu value close to 1 indicates that the drug crosses the BBB primarily by passive diffusion and is not subject to significant active transport. A value greater than 1 suggests active influx, while a value less than 1 suggests active efflux.
Q3: What are the common challenges and adverse effects associated with M1/M4 receptor agonists?
A primary challenge with muscarinic agonists is the potential for cholinergic adverse effects, which are often dose-limiting. These are typically mediated by the activation of peripheral M2 and M3 receptors and can include gastrointestinal issues. Some M1 allosteric agonists may also exhibit "signal bias," meaning they differentially activate various downstream signaling pathways, which can lead to a complex pharmacological profile.
Troubleshooting Guides
Problem 1: High variability in pharmacokinetic data between animals.
-
Possible Cause: Inconsistent dosing technique (e.g., IV vs. PO administration), stress-induced physiological changes in animals, or errors in sample collection and processing.
-
Troubleshooting Steps:
-
Refine Dosing Technique: Ensure consistent and accurate administration of the compound. For oral gavage, verify proper placement to avoid administration into the lungs.
-
Acclimatize Animals: Allow sufficient time for animals to acclimate to the experimental environment to minimize stress.
-
Standardize Sample Handling: Use a consistent protocol for blood and tissue collection, processing, and storage. Ensure samples are immediately placed on ice and processed to prevent drug degradation.
-
Problem 2: Poor oral bioavailability.
-
Possible Cause: The compound may have poor absorption from the gastrointestinal tract or be subject to significant first-pass metabolism in the liver.
-
Troubleshooting Steps:
-
Formulation Optimization: Experiment with different vehicle formulations to improve solubility and absorption.
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of the compound. If metabolism is high, medicinal chemistry efforts may be needed to block the metabolic soft spots.
-
Permeability Assessment: Use in vitro models like Caco-2 assays to evaluate the intestinal permeability of the compound.
-
Problem 3: Unexpected in vivo efficacy results despite good in vitro potency.
-
Possible Cause: The compound may have poor brain penetration, rapid metabolism, or off-target effects.
-
Troubleshooting Steps:
-
Assess Brain Exposure: Determine the brain and plasma concentrations of the compound at the time of the efficacy measurement to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Evaluate Target Engagement: Use techniques like ex vivo receptor occupancy assays to confirm that the compound is binding to the M1/M4 receptors in the brain at the administered dose.
-
Profile for Off-Target Activity: Screen the compound against a panel of other receptors and enzymes to identify any potential off-target interactions that could confound the in vivo results.
-
Experimental Protocols
Protocol 1: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Dosing:
-
Intravenous (IV): Administer the compound at 1 mg/kg via the tail vein.
-
Oral (PO): Administer the compound at 5 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Brain Tissue Collection: At the final time point, euthanize the animals and perfuse with saline. Collect the brain tissue.
-
Sample Analysis: Analyze the plasma and brain homogenate samples for drug concentration using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the relevant PK parameters.
Protocol 2: Brain Homogenate Preparation for Kp Determination
-
Tissue Collection: Following euthanasia and saline perfusion, carefully dissect the whole brain.
-
Homogenization: Weigh the brain tissue and homogenize it in a 4-fold volume of phosphate-buffered saline (PBS) using a mechanical homogenizer.
-
Storage: Store the brain homogenate at -80°C until analysis.
-
Analysis: Determine the drug concentration in the homogenate using LC-MS/MS. The Kp is calculated as the ratio of the brain concentration to the plasma concentration at a specific time point or using the ratio of the area under the curve (AUC) for brain and plasma.
Visualizations
Caption: Simplified signaling pathway for a dual M1/M4 muscarinic agonist.
Caption: General experimental workflow for a preclinical pharmacokinetic study.
Validation & Comparative
(Rac)-VU6008667 vs. ML375: A Comparative Guide to In Vivo Efficacy in Preclinical Models of Substance Use Disorder
For researchers in neuropharmacology and drug development, the M5 muscarinic acetylcholine receptor has emerged as a promising target for treating substance use disorders. This guide provides a detailed comparison of two key M5 negative allosteric modulators (NAMs): ML375, the first-in-class selective M5 NAM, and (Rac)-VU6008667, a subsequent analog developed to optimize pharmacokinetic properties. This objective comparison, supported by experimental data, will assist researchers in selecting the appropriate tool compound for their in vivo studies.
Summary of In Vivo Efficacy and Pharmacokinetics
Both ML375 and (Rac)-VU6008667 have demonstrated efficacy in reducing drug-seeking behaviors in rodent models of addiction. The primary distinction between these two compounds lies in their pharmacokinetic profiles, particularly their half-lives in rats. ML375 exhibits an exceptionally long half-life, which can be a limiting factor in certain experimental designs, such as reinstatement paradigms that require washout periods.[1][2] (Rac)-VU6008667 was specifically developed to address this limitation, offering a much shorter half-life while maintaining comparable potency and selectivity for the M5 receptor.[1][2]
Quantitative Data Comparison
The following tables summarize the available quantitative data for ML375 and (Rac)-VU6008667.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | hM5 IC50 (nM) | rM5 IC50 (nM) | Selectivity over M1-M4 |
| ML375 | M5 NAM | 300[3][4] | 790[3][4] | >100-fold (>30 µM)[4] |
| (Rac)-VU6008667 | M5 NAM | Equipotent to ML375 | Equipotent to ML375 | Excellent vs M1-M4[1][2] |
Table 2: Rat Pharmacokinetic Parameters
| Parameter | ML375 | (Rac)-VU6008667 |
| Half-life (t1/2) | ~80 hours[1][3] | ~2.3 hours[1][2] |
| Clearance (CLp) | Low (2.5 mL/min/kg, IV)[3] | Predicted hepatic clearance an order of magnitude higher than ML375[2] |
| Oral Bioavailability (%F) | High (80%)[3] | N/A |
| CNS Penetration (Brain:Plasma Ratio) | High (1.8 - 3.0)[5] | High (Kp = 4.1, Kp,uu = 0.88)[2] |
Table 3: In Vivo Efficacy in Rodent Models of Substance Abuse
| Compound | Model | Species | Doses | Key Findings |
| ML375 | Cocaine Self-Administration | Rat | 10-30 mg/kg, i.p.[3] | Dose-related reductions in cocaine self-administration under both fixed-ratio and progressive-ratio schedules.[6] |
| ML375 | Ethanol Self-Administration | Rat | 30 mg/kg, p.o. | Significantly reduced ethanol responding.[5] |
| (Rac)-VU6008667 | Oxycodone Self-Administration | Rat | N/A | Acute administration decreased oxycodone self-administration under both fixed-ratio and progressive-ratio schedules. Attenuated cue-induced reinstatement.[7][8] |
| (Rac)-VU6008667 | Acquisition of Oxycodone Self-Administration | Rat | N/A | Daily administration prevented the acquisition of oxycodone self-administration.[7][8] |
N/A: Specific dose values were not detailed in the provided search results.
Signaling Pathway and Experimental Workflow
The therapeutic potential of M5 NAMs in addiction is linked to their ability to modulate the mesolimbic dopamine system. M5 receptors are expressed on dopamine neurons in the ventral tegmental area (VTA) and substantia nigra.[9][10] Their activation is believed to potentiate dopamine release in the nucleus accumbens, a key event in the reinforcing effects of drugs of abuse.[11] By negatively modulating M5 receptors, compounds like ML375 and (Rac)-VU6008667 can attenuate this dopamine release, thereby reducing the rewarding properties of addictive substances.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of M5 NAMs in a drug self-administration paradigm.
Detailed Experimental Protocols
The following are generalized protocols for intravenous self-administration studies based on the available literature. Specific parameters may vary between studies.
Cocaine Self-Administration in Rats (ML375)
-
Animals: Male Sprague-Dawley rats are typically used.[6]
-
Surgery: Rats are surgically implanted with an indwelling intravenous catheter in the jugular vein.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and an infusion pump.
-
Training:
-
Rats are trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.1-0.75 mg/kg/infusion).[6]
-
Each infusion is paired with a discrete cue complex (e.g., stimulus light and tone).
-
Training sessions are typically 2-3 hours daily until a stable baseline of responding is achieved.[12]
-
-
Testing:
-
Prior to the test session, rats are administered ML375 (e.g., 10-30 mg/kg, i.p.) or vehicle.[3]
-
The self-administration session is conducted under a specific schedule of reinforcement:
-
Fixed Ratio (FR): A fixed number of lever presses is required for each infusion (e.g., FR10). This measures the reinforcing efficacy of the drug.
-
Progressive Ratio (PR): The number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is used to measure the motivation to obtain the drug.
-
-
-
Data Analysis: The number of infusions earned, active lever presses, and inactive lever presses are recorded and compared between the ML375-treated and vehicle-treated groups.
Oxycodone Self-Administration in Rats ((Rac)-VU6008667)
-
Animals: Male Sprague-Dawley rats are commonly used.[7]
-
Surgery and Apparatus: Similar to the cocaine self-administration protocol.
-
Training:
-
Rats are trained to self-administer oxycodone (e.g., 0.1 mg/kg/infusion) under a fixed-ratio schedule (e.g., FR1) for approximately 6 hours per day for 10 days.[13]
-
-
Testing (Acute Administration):
-
Testing (Acquisition):
-
Testing (Cue-Induced Reinstatement):
-
After self-administration training, responding is extinguished by replacing oxycodone with saline.
-
Once responding is low, rats are pre-treated with (Rac)-VU6008667 or vehicle.
-
They are then placed back in the operant chamber and presented with the drug-associated cues (without drug delivery).
-
The number of lever presses is measured as an index of drug-seeking behavior (relapse).[7][8]
-
Conclusion
Both ML375 and (Rac)-VU6008667 are valuable pharmacological tools for investigating the role of the M5 receptor in substance use disorders. ML375, as the pioneering M5 NAM, has been instrumental in validating the M5 receptor as a therapeutic target. However, its long half-life in rats may complicate the interpretation of studies involving repeated dosing or washout periods.[1][2] (Rac)-VU6008667 represents a significant advancement by offering a much shorter half-life, making it particularly well-suited for more complex behavioral paradigms, such as those examining reinstatement and the acquisition of drug-taking behavior.[2][7][8] The choice between these two compounds will ultimately depend on the specific aims and design of the in vivo experiment. For studies requiring a sustained, long-lasting inhibition of M5, ML375 may be appropriate. Conversely, for experiments where a more rapid clearance is desirable to assess acute effects or to avoid confounding long-term adaptations, (Rac)-VU6008667 is the superior choice.
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic M5 receptors modulate ethanol seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of M5 muscarinic acetylcholine receptors attenuates cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role for M5 muscarinic acetylcholine receptors in cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The M5 muscarinic receptor as possible target for treatment of drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation | Journal of Neuroscience [jneurosci.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Incubation of Oxycodone Craving Following Adult-Onset and Adolescent-Onset Oxycodone Self-Administration in Male Rats [frontiersin.org]
A Comparative Pharmacokinetic Analysis of M5 Negative Allosteric Modulators: VU6008667 and ML375
For researchers and drug development professionals, understanding the pharmacokinetic profiles of novel compounds is paramount for their translation into viable therapeutic agents. This guide provides a detailed comparison of the pharmacokinetic properties of two selective M5 muscarinic acetylcholine receptor negative allosteric modulators (NAMs), VU6008667 and ML375. Both compounds have garnered interest for their potential in treating central nervous system disorders, particularly addiction, by modulating dopamine release. This analysis is supported by experimental data, detailed methodologies, and visual representations of their shared signaling pathway and experimental workflows.
Executive Summary
VU6008667 was developed as a structural analog of ML375 with the primary goal of optimizing its pharmacokinetic profile for in vivo studies, specifically to achieve a shorter half-life. While both compounds are potent and selective M5 NAMs with good central nervous system (CNS) penetration, their pharmacokinetic parameters differ significantly, influencing their potential applications in research and clinical development. ML375 is characterized by an exceptionally long half-life in rats, which can be a limiting factor in certain experimental paradigms, whereas VU6008667 exhibits a much shorter half-life, allowing for more flexible dosing regimens and washout periods.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of VU6008667 and ML375, primarily derived from studies in Sprague-Dawley rats.
Table 1: Intravenous Pharmacokinetic Parameters in Rats
| Parameter | VU6008667 | ML375 |
| Dose | 1 mg/kg | 1 mg/kg |
| Half-life (t½) | 2.3 hours[1] | 80 hours[1] |
| Clearance (CLp) | 82 mL/min/kg[1] | 2.5 mL/min/kg[2] |
| Volume of Distribution (Vss) | 7.4 L/kg[1] | - |
Table 2: Oral Pharmacokinetic Parameters in Rats
| Parameter | VU6008667 | ML375 |
| Dose | 3 mg/kg | 10 mg/kg (suspension) |
| Maximal Plasma Concentration (Cmax) | - | 1.4 µM[2] |
| Time to Cmax (Tmax) | - | 7 hours[2] |
| Oral Bioavailability (%F) | 17%[1] | 80%[2] |
Table 3: Brain Penetration and Plasma Protein Binding in Rats
| Parameter | VU6008667 | ML375 |
| Brain-to-Plasma Partition Coefficient (Kp) | 4.1[1] | - |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | 0.88[1] | - |
| Fraction Unbound in Plasma (fu,plasma) | 0.014[1] | 0.029[2] |
| Fraction Unbound in Brain Homogenate (fu,brain) | 0.003[1] | 0.003[2] |
Mechanism of Action and Signaling Pathway
Both VU6008667 and ML375 are negative allosteric modulators of the M5 muscarinic acetylcholine receptor. The M5 receptor is a Gq/11-coupled G-protein coupled receptor (GPCR) predominantly expressed on dopaminergic neurons in the midbrain. As NAMs, these compounds bind to an allosteric site on the M5 receptor, distinct from the orthosteric site for the endogenous ligand acetylcholine (ACh). This binding event reduces the affinity and/or efficacy of ACh at the receptor, thereby inhibiting its downstream signaling. The primary consequence of M5 receptor inhibition in the context of their therapeutic interest is the modulation of dopamine release in brain regions such as the nucleus accumbens.
Experimental Protocols
While specific, detailed protocols for the pharmacokinetic studies of VU6008667 and ML375 are not publicly available, the following represents a standard methodology for such evaluations in rats, based on common practices in preclinical drug development.
1. In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
-
Animals: Male Sprague-Dawley rats (250-300g) are used. Animals are cannulated in the jugular vein for intravenous administration and blood sampling. For oral administration, an oral gavage is performed.
-
Formulation: For intravenous administration, compounds are typically dissolved in a vehicle such as a mixture of saline, PEG400, and Tween 80. For oral administration, compounds may be formulated as a solution or suspension in a vehicle like 0.5% methylcellulose.
-
Dosing:
-
Intravenous (IV): A single bolus dose (e.g., 1 mg/kg) is administered through the jugular vein cannula.
-
Oral (PO): A single dose (e.g., 3-10 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours for IV; 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours for PO). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin to determine pharmacokinetic parameters including Cmax, Tmax, AUC, t½, CLp, and Vss. Oral bioavailability is calculated as (AUCoral/AUCIV) x (DoseIV/Doseoral) x 100.
2. Brain Penetration Assessment
-
Study Design: At a predetermined time point after dosing (e.g., at the Tmax observed in the plasma PK study), rats are anesthetized and a terminal blood sample is collected. The brain is then perfused with saline to remove blood, and the whole brain is collected.
-
Sample Processing: A portion of the brain is homogenized. Both plasma and brain homogenate are analyzed by LC-MS/MS to determine the concentrations of the compound.
-
Calculation of Brain Penetration:
-
The brain-to-plasma partition coefficient (Kp) is calculated as the ratio of the total concentration of the compound in the brain to the total concentration in plasma.
-
The unbound brain-to-plasma partition coefficient (Kp,uu) is calculated by correcting the Kp for the fraction of unbound drug in plasma and brain homogenate (Kp,uu = Kp * fu,plasma / fu,brain).
-
Experimental Workflows
The following diagrams illustrate the typical workflows for preclinical in vivo pharmacokinetic studies and brain penetration assessment.
Conclusion
The comparative analysis of VU6008667 and ML375 highlights a clear distinction in their pharmacokinetic profiles, primarily driven by the significantly shorter half-life of VU6008667. This makes VU6008667 a more suitable tool for preclinical studies requiring repeated dosing or rapid washout periods. In contrast, the long half-life of ML375 might be advantageous in scenarios where sustained target engagement is desired with less frequent dosing. Both compounds demonstrate excellent CNS penetration, a critical attribute for centrally acting drugs. The choice between these two M5 NAMs for future research and development will ultimately depend on the specific therapeutic context and the desired pharmacokinetic-pharmacodynamic relationship.
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profile of (Rac)-VU 6008667 and Other M5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The M5 muscarinic acetylcholine receptor, a Gq-coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for various neurological disorders, including addiction and schizophrenia. The development of selective M5 antagonists is crucial for dissecting its physiological roles and for therapeutic intervention. This guide provides an objective comparison of the selectivity profile of (Rac)-VU 6008667 against other notable M5 antagonists, supported by experimental data and detailed methodologies.
Selectivity Profiles of M5 Antagonists: A Quantitative Comparison
The following table summarizes the binding affinities (IC50 or Kᵢ in nM) of this compound and other selected M5 antagonists across the five muscarinic receptor subtypes (M1-M5). Lower values indicate higher binding affinity.
| Compound | M1 (nM) | M2 (nM) | M3 (nM) | M4 (nM) | M5 (nM) | Selectivity for M5 vs M1/M2/M3/M4 | Reference |
| This compound | >10,000 | >10,000 | >10,000 | >10,000 | 1,200 (h) / 1,600 (r) | >8.3-fold (h) / >6.25-fold (r) | [1] |
| ML381 | >30,000 | >30,000 | >30,000 | >30,000 | 450 (IC₅₀) / 340 (Kᵢ) | >66-fold | [2][3] |
| VU6019650 | >3,600 | >3,600 | >3,600 | >3,600 | 36 | >100-fold | [4][5] |
| Atropine | 2.22 | 4.32 | 4.16 | 2.38 | 3.39 | Non-selective | [6] |
| Scopolamine | ~0.83 | ~5.3 | ~0.34 | ~0.38 | ~0.34 | Non-selective | [7] |
| Pirenzepine | 28.2 | >10,000 | ~2,000 | 246.8 | 340.6 | M1-selective |
(h) denotes human receptor, (r) denotes rat receptor. Data is for human receptors unless otherwise specified.
Experimental Protocols
The data presented in this guide were primarily generated using two key experimental methodologies: radioligand binding assays and calcium mobilization assays.
Radioligand Binding Assays
This method directly measures the affinity of a compound for a receptor.
Objective: To determine the binding affinity (Kᵢ) of antagonists for muscarinic receptor subtypes.
General Protocol:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Binding Reaction: The prepared cell membranes are incubated with a radiolabeled ligand that binds to muscarinic receptors (e.g., [³H]-N-methylscopolamine, [³H]-NMS), the unlabeled antagonist at various concentrations, and assay buffer.
-
Incubation: The mixture is incubated at room temperature for a sufficient time to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Calcium Mobilization Assays
This functional assay measures the ability of an antagonist to block the intracellular signaling initiated by an agonist.
Objective: To determine the functional potency (IC₅₀) of antagonists in blocking agonist-induced calcium release.
General Protocol:
-
Cell Culture and Dye Loading: CHO-K1 cells stably expressing a specific muscarinic receptor subtype (e.g., hM5) are plated in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The antagonist is added to the cells at various concentrations and incubated for a specific period.
-
Agonist Stimulation: An agonist (e.g., acetylcholine) is added at a concentration that elicits a submaximal response (EC₈₀) to stimulate the receptor.
-
Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium signal is quantified, and the IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, synthesis and characterization of a highly muscarinic acetylcholine receptor (mAChR)-selective M5-orthosteric antagonist, VU0488130 (ML381): a novel molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, synthesis and characterization of a highly mAChR selective M5 orthosteric antagonist, VU0488130 (ML381): a novel molecular probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of VU6019650: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery, synthesis and characterization of a highly muscarinic acetylcholine receptor (mAChR)-sele… | Chemical and Physical Biology Program | Vanderbilt University [medschool.vanderbilt.edu]
- 7. Development of a Novel, Orthosteric M5 Antagonist Possessing a High Degree of Muscarinic Subtype Selectivity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-Head Comparison of M5 Negative Allosteric Modulators
A comprehensive guide for researchers and drug development professionals on the pharmacological properties and experimental evaluation of leading M5 Negative Allosteric Modulators (NAMs).
The M5 muscarinic acetylcholine receptor, a Gq-coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including addiction, schizophrenia, and movement disorders. Negative allosteric modulators (NAMs) of the M5 receptor offer a nuanced approach to modulating its activity, providing greater subtype selectivity compared to orthosteric ligands. This guide provides a head-to-head comparison of two prominent M5 NAMs, ML375 and VU6008667 , summarizing their pharmacological data and detailing the experimental protocols used for their characterization.
Data Presentation: Quantitative Comparison of M5 NAMs
The following table summarizes the key in vitro and in vivo pharmacological parameters for ML375 and VU6008667, facilitating a direct comparison of their potency, selectivity, and pharmacokinetic properties.
| Parameter | ML375 | VU6008667 | Reference |
| In Vitro Potency (IC50) | |||
| Human M5 | 300 nM | 1.2 µM | [1][2] |
| Rat M5 | 790 nM | 1.6 µM | [1][2] |
| Selectivity (IC50) | |||
| Human M1-M4 | > 30 µM | > 10 µM (M5 NAM activity) | [1][3] |
| Pharmacokinetics | |||
| Rat Half-life (t1/2) | 80 hr | 2.3 hr | [4][5] |
| Rat Oral Bioavailability (%F) | 80% | 17% | [2][4] |
| Brain-to-Plasma Ratio (Kp) | High CNS penetration | High CNS penetration | [1][2] |
| In Vivo Efficacy | |||
| Cocaine Self-Administration | Attenuates reinforcing effects | - | [4] |
| Opioid Self-Administration | Attenuates reinforcing effects | Decreases self-administration and cue-induced reinstatement | [4][6] |
M5 Receptor Signaling Pathway
Activation of the M5 muscarinic receptor by acetylcholine initiates a signaling cascade through the Gq protein alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). M5 NAMs bind to an allosteric site on the receptor, distinct from the acetylcholine binding site, and negatively modulate this signaling cascade.
References
- 1. Recent progress in the discovery and development of negative allosteric modulators of mGluR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.unthsc.edu [experts.unthsc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with no effect on Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of the First CNS penetrant M5 Positive Allosteric Modulator (PAM) Based on a Novel, non-Isatin Core - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating M5 Selectivity of (Rac)-VU6008667 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro M5 selectivity of (Rac)-VU6008667, a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor. The performance of VU6008667 is compared with other known M5 selective ligands, supported by experimental data from peer-reviewed studies. Detailed methodologies for the key experiments are provided to facilitate replication and validation.
Introduction to M5 Receptor Selectivity
The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine. Due to the high degree of homology in the orthosteric binding site across these subtypes, developing subtype-selective ligands has been a significant challenge. The M5 receptor, in particular, is expressed at low levels in the central nervous system, making it a difficult target to study. Selective modulators are crucial for elucidating the physiological roles of the M5 receptor and for developing novel therapeutics. This guide focuses on the in vitro validation of the M5 selectivity of (Rac)-VU6008667. The active enantiomer, (S)-VU6008667, is a potent and selective M5 NAM.[1][2]
Comparative Analysis of M5 Selective Ligands
The M5 selectivity of (Rac)-VU6008667 has been determined through in vitro functional assays, primarily calcium mobilization assays in Chinese Hamster Ovary (CHO) cells stably expressing human or rat muscarinic receptor subtypes. The data presented below compares the potency of VU6008667 with other well-characterized M5 selective positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs).
Data Presentation
Table 1: In Vitro Potency and Selectivity of M5 Negative Allosteric Modulators (NAMs)
| Compound | Target | Assay Type | Cell Line | Potency (IC50) | Selectivity vs. M1-M4 | Reference |
| (S)-VU6008667 | human M5 | Calcium Mobilization | CHO | 1.2 µM | Inactive (>30 µM) | [1][3] |
| rat M5 | Calcium Mobilization | CHO | 1.6 µM | Inactive (>30 µM) | [1][3] | |
| ML375 | human M5 | Calcium Mobilization | CHO | 300 nM | Inactive (>30 µM) | [4][5][6] |
| rat M5 | Calcium Mobilization | CHO | 790 nM | Inactive (>30 µM) | [4][5][6] |
Table 2: In Vitro Potency and Selectivity of M5 Positive Allosteric Modulators (PAMs)
| Compound | Target | Assay Type | Cell Line | Potency (EC50) | Selectivity vs. M1-M4 | Reference |
| ML129 | human M5 | Calcium Mobilization | CHO | 1.1 µM | Inactive (>30 µM) | [7][8] |
| ML172 | human M5 | Calcium Mobilization | CHO | - | Improved selectivity over ML129 | [9][10] |
| ML326 | human M5 | Calcium Mobilization | CHO | 409 nM | Inactive (>30 µM) | [11][12][13][14] |
| rat M5 | Calcium Mobilization | CHO | 500 nM | Inactive (>30 µM) | [11][12][13][14] |
Experimental Protocols
The primary assay used to determine the M5 selectivity of these compounds is the calcium mobilization assay. This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Calcium Mobilization Assay
Objective: To determine the potency (EC50 for PAMs, IC50 for NAMs) of test compounds at the M1-M5 muscarinic receptors.
Materials:
-
CHO cell lines stably expressing human or rat M1, M2, M3, M4, or M5 receptors.
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., hygromycin B).
-
Assay buffer (e.g., HBSS buffered with HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Acetylcholine (ACh).
-
Test compounds (e.g., VU6008667, ML375, ML129, ML326).
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescence plate reader with automated liquid handling capabilities.
Procedure:
-
Cell Plating: Seed the CHO cells expressing the desired muscarinic receptor subtype into 384-well plates and culture overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
For NAMs like VU6008667, add the compound to the wells and incubate for a specified period. Then, add a fixed concentration of acetylcholine (typically the EC80 concentration) to stimulate the receptor.
-
For PAMs like ML129 and ML326, add the compound to the wells followed by the addition of a sub-maximal concentration of acetylcholine (typically the EC20 concentration).
-
-
Fluorescence Measurement:
-
Immediately after the addition of acetylcholine, measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
For NAMs, plot the percentage of inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
For PAMs, plot the percentage of potentiation against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: M5 receptor signaling pathway.
Caption: Experimental workflow for calcium mobilization assay.
Caption: Logical relationship for determining M5 selectivity.
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Discovery of ML326: The first sub-micromolar, selective M<sub>5</sub> PAM [morressier.com]
- 9. Development of the First Highly Selective mAChR 5 (M5) Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Development of the First Highly Selective mAChR 5 (M5) Positive Allosteric Modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and characterization of a highly selective M5 PAM probe molecule with improved potency - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Discovery of ML326: the first sub-micromolar, selective M5 PAM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of ML326: The first sub-micromolar, selective M5 PAM - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Comparison of the Behavioral Effects of M1 Positive Allosteric Modulators
Initial investigations for the behavioral effects of (Rac)-VU 6008667 revealed no available data for this specific compound as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. In contrast, literature describes VU6008667 as a selective negative allosteric modulator (NAM) of the M5 muscarinic receptor, explored for its potential in addiction studies.[1][2][3][4] Therefore, a direct cross-study comparison of this compound within the M1 PAM class is not feasible. This guide presents a comprehensive comparison of well-characterized M1 PAMs with established pro-cognitive effects, providing researchers, scientists, and drug development professionals with a summary of their behavioral effects, the experimental protocols used to assess them, and the underlying signaling pathways.
The M1 muscarinic acetylcholine receptor is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia.[5][6][7] Positive allosteric modulators of the M1 receptor offer a promising strategy to enhance cognitive function by potentiating the effects of the endogenous neurotransmitter acetylcholine, thereby maintaining the spatial and temporal patterns of natural cholinergic signaling.[8] This approach is thought to provide a better safety profile compared to direct agonists, which have been associated with adverse cholinergic effects.[6][9]
This guide focuses on the behavioral effects of several key M1 PAMs, including VU0453595 and PQCA, in two widely used rodent models of learning and memory: the Novel Object Recognition (NOR) test and the Fear Conditioning test.
Quantitative Data Summary
The following tables summarize the quantitative data from representative studies on the behavioral effects of M1 PAMs in the Novel Object Recognition and Fear Conditioning tasks.
Table 1: Effects of M1 PAMs in the Novel Object Recognition (NOR) Test
| Compound | Animal Model | Dosing (mg/kg, route) | Cognitive Deficit Model | Key Finding | Reference |
| VU0453595 | Mouse | 1, 3, 10 (i.p.) | Phencyclidine (PCP)-induced | Rescued deficits in social interaction and novel object recognition. | [10] |
| PQCA | Rat | 1, 3, 10 (p.o.) | Scopolamine-induced | Attenuated scopolamine-induced deficits in novel object recognition.[11] | [11] |
| MK-7622 (ago-PAM) | Mouse | Not specified | N/A | Failed to improve novel object recognition.[5] | [5][12] |
| BQCA | Mouse (transgenic AD model) | Not specified | Age-related | Restored discrimination reversal learning.[13] | [13] |
Table 2: Effects of M1 PAMs in the Fear Conditioning Test
| Compound | Animal Model | Dosing (mg/kg, route) | Cognitive Deficit Model | Key Finding | Reference |
| BQZ-12 | Mouse (prion-infected) | 1.5 (i.p.) | Prion-induced | Rescued fear-conditioning learning and memory deficits. | [14] |
| VU6008667 (M5 NAM) | Rat | Not specified | N/A | Did not impair cued fear conditioning.[4] | [4] |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to facilitate cross-study comparisons and replication.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents. The task is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[15][16]
General Procedure:
-
Habituation: Animals are individually habituated to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) in the absence of any objects. This is typically done 24 hours before the test.[17][18]
-
Familiarization/Training (T1): Each animal is placed back into the arena, which now contains two identical objects. The animal is allowed to explore the objects for a specific duration (e.g., 3-10 minutes).[18][19]
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a defined period, which can range from minutes to 24 hours, depending on the memory phase being tested.[16][17]
-
Test/Recognition (T2): The animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded for a set duration (e.g., 3-5 minutes).[17][19]
Data Analysis:
The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
Fear Conditioning Test
This test assesses associative learning and memory by pairing a neutral conditioned stimulus (CS), such as a tone or light, with an aversive unconditioned stimulus (US), typically a mild footshock.[20][21]
General Procedure:
-
Conditioning/Training: The animal is placed in a conditioning chamber. After a period of habituation, the CS is presented, followed by the US. This pairing is often repeated several times.[21][22]
-
Contextual Fear Testing: After a set interval (e.g., 24 hours), the animal is returned to the same chamber (the context). The animal's freezing behavior (complete immobility except for respiration) is measured.[22] Increased freezing indicates memory of the aversive context.
-
Cued Fear Testing: The animal is placed in a novel chamber with different contextual cues. After a baseline period, the CS (the tone or light) is presented without the US. Freezing behavior is again measured.[20][21] Increased freezing in response to the cue indicates associative memory.
Signaling Pathways and Experimental Workflows
M1 Receptor Signaling Pathway
Activation of the M1 muscarinic receptor, which is primarily coupled to Gq/11 proteins, initiates a signaling cascade that leads to neuronal excitation.[23][24][25][26] The diagram below illustrates this canonical pathway.
References
- 1. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of arousal and sleep/wake architecture by M1 PAM VU0453595 across young and aged rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The muscarinic M1 receptor positive allosteric modulator PQCA improves cognitive measures in rat, cynomolgus macaque, and rhesus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 21. Fear Conditioning Test - Creative Biolabs [creative-biolabs.com]
- 22. Trace Fear Conditioning in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
(Rac)-VU 6008667: A Superior M5 NAM for In Vivo Research Through Optimized Pharmacokinetics
A detailed comparison of (Rac)-VU 6008667 and its predecessor, ML375, reveals significant advantages in pharmacokinetic profile, rendering it a more suitable tool for specific preclinical research paradigms, particularly in the field of addiction. While both compounds are potent and selective negative allosteric modulators (NAMs) of the M5 muscarinic acetylcholine receptor, this compound was specifically engineered to overcome the limitations of ML375's extended half-life.
Performance Comparison at a Glance
| Feature | This compound | ML375 | Advantage |
| Potency (IC50) | 1.8 µM[1][2][3] | hM5: 300 nM, rM5: 790 nM[4][5] | ML375 exhibits higher potency. |
| Selectivity | Selective M5 NAM[1][2][3] | Highly selective over M1-M4 (>30 µM)[4][5] | Both are highly selective. |
| Pharmacokinetics (Rat) | |||
| Elimination Half-life (t1/2) | 2.3 hours [6][7] | 80 hours[6][7] | This compound |
| CNS Penetration | High[1][2][3] | High[4][5] | Both exhibit good CNS penetration. |
Key Advantage: A Significantly Shorter Half-Life for Advanced Study Designs
The primary advantage of this compound lies in its dramatically reduced elimination half-life in rats (2.3 hours) compared to the prolonged half-life of ML375 (80 hours)[6][7]. This optimization was a deliberate design strategy to address the challenges posed by ML375 in specific experimental contexts, such as rodent addiction models. The long half-life of ML375 can complicate studies involving reinstatement paradigms and washout periods, making it difficult to assess the acute effects of M5 receptor modulation. The shorter half-life of this compound allows for more precise temporal control of M5 receptor antagonism, enabling researchers to conduct more complex in vivo experiments and obtain clearer insights into the role of the M5 receptor in dynamic behavioral processes.
While ML375 demonstrates higher potency with a sub-micromolar IC50, this compound maintains a respectable potency in the low micromolar range, which is sufficient for its use as an effective in vivo tool compound[1][2][3]. Both compounds exhibit high selectivity for the M5 receptor over other muscarinic subtypes and demonstrate the ability to penetrate the central nervous system, a critical feature for targeting a receptor primarily expressed in the brain.
Mechanism of Action: Modulating the M5 Receptor Signaling Cascade
Both this compound and ML375 function as negative allosteric modulators of the M5 muscarinic acetylcholine receptor. The M5 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand acetylcholine, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger involved in numerous cellular responses. As NAMs, these compounds bind to an allosteric site on the M5 receptor, distinct from the acetylcholine binding site, and reduce the receptor's response to acetylcholine.
Experimental Protocols
In Vitro Potency and Selectivity Assessment: Calcium Mobilization Assay
The potency and selectivity of M5 NAMs like this compound and ML375 are typically determined using a cell-based calcium mobilization assay.
Objective: To measure the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an M5 receptor agonist.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M5 muscarinic receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.
-
Compound Incubation: The test compound (this compound or ML375) at various concentrations is added to the wells and pre-incubated for a specific period.
-
Agonist Stimulation and Signal Detection: An M5 receptor agonist, such as acetylcholine, is added to the wells to stimulate the receptor. The fluorescence intensity is monitored in real-time using a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Data Analysis: The increase in fluorescence upon agonist addition is measured. The inhibitory effect of the test compound is calculated as a percentage of the response in the absence of the inhibitor. IC50 values are determined by plotting the percent inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Selectivity Profiling: To determine selectivity, the same assay is performed using cell lines expressing other muscarinic receptor subtypes (M1, M2, M3, and M4).
In Vivo Pharmacokinetic Evaluation in Rats
The pharmacokinetic properties, particularly the elimination half-life, of this compound and ML375 are determined through in vivo studies in rats.
Objective: To determine the concentration-time profile of the compound in plasma and brain tissue following administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used for these studies.
-
Compound Administration: The compound is administered to the rats, usually via intravenous (IV) or oral (PO) routes, at a specific dose.
-
Sample Collection: At predetermined time points following administration, blood samples are collected. For brain concentration analysis, animals are euthanized at corresponding time points, and brain tissue is harvested.
-
Sample Processing: Blood samples are processed to obtain plasma. Brain tissue is homogenized.
-
Bioanalysis: The concentration of the compound in plasma and brain homogenates is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma and brain concentration-time data are analyzed using pharmacokinetic software to determine key parameters, including:
-
Elimination Half-life (t1/2): The time required for the concentration of the drug to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation (for non-IV routes).
-
Brain-to-Plasma Ratio (Kp): The ratio of the drug concentration in the brain to that in the plasma, indicating the extent of CNS penetration.
-
Conclusion
This compound represents a significant advancement over its predecessor, ML375, for researchers requiring an M5 NAM with a pharmacokinetic profile suitable for sophisticated in vivo studies. Its substantially shorter half-life provides greater experimental flexibility and control, particularly in the dynamic field of addiction research. While ML375 remains a valuable tool due to its higher potency, the optimized characteristics of this compound make it the superior choice for experimental designs where rapid clearance and the ability to assess acute pharmacological effects are paramount.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | M5 NAM | MCE [medchemexpress.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a musca… | Chemical and Physical Biology Program | Vanderbilt University [medschool.vanderbilt.edu]
- 6. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-VU6008667 vs. ML375: A Comparative Guide for M5 Receptor Researchers
A critical evaluation of two prominent M5 negative allosteric modulators to guide compound selection in preclinical research.
In the landscape of neuroscience research, particularly in studies related to addiction and cognitive disorders, the M5 muscarinic acetylcholine receptor has emerged as a compelling therapeutic target. The development of selective pharmacological tools is paramount to unraveling its physiological roles. This guide provides a detailed comparison of two key M5 negative allosteric modulators (NAMs): (Rac)-VU6008667 and its predecessor, ML375. The primary focus is on providing researchers with the necessary data to select the most appropriate tool compound for their experimental needs.
Executive Summary
(S)-VU6008667, the active enantiomer of (Rac)-VU6008667, and ML375 are both potent and selective negative allosteric modulators of the M5 muscarinic acetylcholine receptor. While both compounds exhibit sub-micromolar potency and high selectivity against other muscarinic receptor subtypes (M1-M4), the principal and most significant difference lies in their pharmacokinetic profiles, particularly the elimination half-life in rats. ML375 is characterized by an exceptionally long half-life of approximately 80 hours, which can be a confounding factor in certain in vivo experimental designs, such as reinstatement studies in addiction models.[1] (S)-VU6008667 was specifically developed to address this limitation and possesses a much shorter half-life of around 2.3 hours in rats, making it a more suitable tool for studies requiring rapid clearance and washout periods.[1][2] While ML375 has been instrumental in validating the M5 receptor as a target in models of cocaine addiction, (S)-VU6008667 offers a more refined tool for subsequent and more complex in vivo pharmacological investigations.[1][3]
Data Presentation
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of (S)-VU6008667 and ML375 against human (h) and rat (r) muscarinic acetylcholine receptors. Potency is expressed as the half-maximal inhibitory concentration (IC50).
| Compound | hM5 IC50 (µM) | rM5 IC50 (µM) | hM1-M4 IC50 (µM) | rM1-M4 IC50 (µM) |
| (S)-VU6008667 | 1.2 | 1.6 | >10 | >10 |
| ML375 | 0.3 | 0.79 | >30 | >30 |
Data for (S)-VU6008667 from Gentry et al., Bioorg Med Chem Lett, 2017.[1] Data for ML375 from Gentry et al., J Med Chem, 2013.
Pharmacokinetic Properties in Rats
This table provides a comparative overview of the key pharmacokinetic parameters of (S)-VU6008667 and ML375 in Sprague-Dawley rats.
| Parameter | (S)-VU6008667 | ML375 |
| Half-life (t1/2) | 2.3 hours | 80 hours |
| Brain Penetration (Kp) | 4.1 | High |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | 0.88 | Not explicitly stated, but high CNS penetration reported |
| Fraction Unbound in Plasma (fu,plasma) | 0.014 | Not explicitly stated, but high plasma protein binding reported |
| Fraction Unbound in Brain (fu,brain) | 0.003 | Not explicitly stated |
| Predicted Hepatic Clearance (CLhep) | 67 mL/min/kg | Low |
Data for (S)-VU6008667 from Gentry et al., Bioorg Med Chem Lett, 2017.[1] Data for ML375 from various sources, including Gentry et al., J Med Chem, 2013.
Experimental Protocols
In Vitro Calcium Flux Assay for M5 NAM Potency Determination
This protocol outlines the methodology used to determine the IC50 values of M5 NAMs in a cell-based functional assay.
In Vivo Opioid Self-Administration in Rats
This protocol describes a typical experimental workflow for evaluating the effect of M5 NAMs on opioid self-administration behavior in rats.
Signaling Pathway
Both (S)-VU6008667 and ML375 act as negative allosteric modulators of the M5 receptor. They do not directly compete with the endogenous ligand, acetylcholine, at the orthosteric binding site. Instead, they bind to a distinct allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of acetylcholine. The M5 receptor is a Gq-coupled G protein-coupled receptor (GPCR). Its activation by acetylcholine typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By negatively modulating the receptor, (S)-VU6008667 and ML375 attenuate this signaling cascade.
Conclusion: Which is the Better Tool Compound?
The choice between (S)-VU6008667 and ML375 as a tool compound is highly dependent on the specific research question and experimental design.
ML375 is a well-characterized and potent M5 NAM that has been pivotal in the initial validation of the M5 receptor as a target in preclinical models of addiction.[3] Its long half-life in rats can be advantageous for studies requiring sustained receptor occupancy with less frequent dosing. However, this same property is a significant drawback in experimental paradigms that require a rapid washout of the compound, such as reinstatement models of drug seeking, where residual drug effects could confound the interpretation of results.[1]
(S)-VU6008667 represents a superior tool compound for most in vivo applications, particularly those involving complex behavioral paradigms.[1][3] Its equipotent M5 NAM activity, combined with a significantly shorter half-life in rats, allows for more precise temporal control of M5 receptor modulation.[1][2] This is crucial for dissociating the effects of the compound on different phases of a behavioral task and for minimizing carryover effects between experimental sessions. The development of (S)-VU6008667 directly addressed the primary limitation of ML375, making it the more refined and versatile tool for advancing our understanding of M5 receptor pharmacology in vivo.
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Central Nervous System Penetration by M5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of M5 NAMs for CNS Applications
The M5 muscarinic acetylcholine receptor, a Gq-protein coupled receptor predominantly expressed in the central nervous system (CNS), has emerged as a promising therapeutic target for a variety of neurological and psychiatric disorders, including addiction, schizophrenia, and Alzheimer's disease.[1][2] Negative allosteric modulators (NAMs) of the M5 receptor offer a nuanced approach to modulating its activity, potentially providing greater subtype selectivity and an improved side-effect profile compared to traditional orthosteric antagonists. A critical determinant of the therapeutic utility of any CNS-targeted agent is its ability to effectively cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its site of action.
This guide provides a comparative analysis of the CNS penetration of key M5 NAMs, supported by available preclinical data. We present a summary of their brain-to-plasma concentration ratios, detail the experimental methodologies used to determine these values, and provide visual representations of the relevant biological pathways and experimental workflows.
Comparative CNS Penetration of M5 NAMs
The development of selective M5 NAMs is a relatively recent endeavor, with ML375 being the first potent and CNS penetrant agent identified.[1][2][3] Subsequently, optimization of ML375 led to the discovery of VU6008667, an analog with a modified pharmacokinetic profile. Another early compound, VU6000181, was found to have limited CNS penetration and poor pharmacokinetics in rats. The following table summarizes the available quantitative data on the CNS penetration of these M5 NAMs.
| Compound | Total Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Species | Route of Administration | Dose | Reference |
| ML375 | 1.8 | 0.2 | Rat (Sprague-Dawley) | Oral | 10 mg/kg | [3] |
| VU6008667 | 4.1 | 0.88 | Rat | Intravenous / Oral | 1 mg/kg (IV) / 3 mg/kg (PO) | |
| VU6000181 | Limited CNS Penetration (Quantitative data not available) | - | Rat | - | - |
Key Observations:
-
VU6008667 demonstrates significantly higher unbound brain penetration (Kp,uu = 0.88) compared to ML375 (Kp,uu = 0.2). This four-fold increase in the concentration of pharmacologically active compound in the brain interstitial fluid suggests that VU6008667 may achieve greater target engagement at lower peripheral exposures.
-
The total brain-to-plasma ratio (Kp) is also higher for VU6008667, indicating greater overall accumulation in the brain tissue.
-
While quantitative data is lacking, VU6000181 is reported to have poor CNS penetration, limiting its utility for in vivo CNS studies.
Experimental Protocols
The determination of CNS penetration is a critical step in the preclinical evaluation of drug candidates. The following sections detail the methodologies employed in the characterization of the M5 NAMs discussed.
In Vivo Pharmacokinetic and CNS Distribution Studies
Objective: To determine the concentration of the M5 NAM in plasma and brain tissue over time following systemic administration, allowing for the calculation of the brain-to-plasma ratio.
General Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used for these studies.
-
Drug Administration:
-
ML375: Administered orally (p.o.) at a dose of 10 mg/kg.[3]
-
VU6008667: Administered intravenously (i.v.) at 1 mg/kg and orally (p.o.) at 3 mg/kg.
-
-
Sample Collection: At predetermined time points post-administration, blood samples are collected, typically via cardiac puncture or tail vein sampling. Immediately following blood collection, the animals are euthanized, and the brains are rapidly excised.
-
Sample Processing:
-
Plasma: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Brain Tissue: The brain is weighed and homogenized in a suitable buffer.
-
-
Bioanalysis (LC-MS/MS): The concentrations of the M5 NAM in plasma and brain homogenate are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: A liquid-liquid or solid-phase extraction is typically performed to isolate the analyte from the biological matrix.
-
Chromatography: The extracted samples are injected onto an HPLC column (e.g., C18) and separated using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).[4]
-
Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer. The analysis is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored for sensitive and selective quantification.[4]
-
-
Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated by dividing the concentration of the drug in the brain (ng/g) by its concentration in the plasma (ng/mL) at each time point. The unbound brain-to-plasma ratio (Kp,uu) is further calculated by correcting for the unbound fraction of the drug in plasma and brain tissue, which are determined through in vitro equilibrium dialysis experiments.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the context of this research, the following diagrams illustrate the M5 receptor signaling pathway, a typical experimental workflow for assessing CNS penetration, and the structural relationship between the discussed M5 NAMs.
Caption: M5 receptor signaling cascade.
Caption: CNS penetration assessment workflow.
Caption: M5 NAMs relationship.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Development of the First Potent, Selective and CNS penetrant M5 Negative Allosteric Modulator (NAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Schizophrenia Research Tools: Benchmarking (Rac)-VU6008667
For Researchers, Scientists, and Drug Development Professionals
The landscape of schizophrenia research is continuously evolving, with a shift towards novel therapeutic targets beyond the traditional dopamine D2 receptor antagonism. One such promising target is the M1 muscarinic acetylcholine receptor. This guide provides an objective comparison of (Rac)-VU 6008667, a positive allosteric modulator (PAM) of the M1 receptor, against established and emerging research tools for schizophrenia. The information presented is supported by available preclinical experimental data to aid researchers in selecting the most appropriate tools for their studies.
Given that publicly available data specifically on this compound is limited, this guide utilizes data from its close structural and functional analog, VU0467319, as a representative M1 PAM. This approach allows for a meaningful comparison with other key compounds in the field.
Mechanism of Action and Rationale
This compound, represented here by VU0467319, acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct site, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine.[3][4] This mechanism offers the potential for a more nuanced modulation of the cholinergic system, which is implicated in the cognitive deficits associated with schizophrenia.[3][5]
In contrast, traditional and atypical antipsychotics primarily target dopamine and serotonin receptors.
-
Typical Antipsychotics (e.g., Haloperidol): These are potent antagonists of the dopamine D2 receptor.[6] Their efficacy in treating the positive symptoms of schizophrenia is well-established, but they are often associated with significant extrapyramidal side effects.[6]
-
Atypical Antipsychotics (e.g., Risperidone, Clozapine): These agents exhibit a broader receptor binding profile, acting as antagonists at both dopamine D2 and serotonin 5-HT2A receptors.[7][8] This dual action is thought to contribute to their efficacy against a wider range of symptoms and a reduced liability for motor side effects compared to typical antipsychotics.[7]
-
Muscarinic Agonists (e.g., Xanomeline): Xanomeline is an agonist with functional selectivity for M1 and M4 muscarinic receptors.[9][10] It has shown promise in treating both psychotic and cognitive symptoms but can be limited by peripheral cholinergic side effects.[3]
Quantitative Data Comparison
The following tables summarize the in vitro pharmacological profiles of this compound (represented by VU0467319) and comparator compounds.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | M1 Muscarinic | D2 Dopamine | 5-HT2A Serotonin |
| This compound (as VU0467319) | PAM (EC50 = 492 nM)¹[2] | - | - |
| Xanomeline | High | - | Substantial[11] |
| Haloperidol | - | 1.55[12] | - |
| Risperidone | >10,000[13] | 3.2[13] | 0.2[13] |
| Clozapine | Antagonist[8] | Low Affinity[8] | High Affinity[8] |
¹Data for VU0467319 is presented as EC50 for potentiation of acetylcholine response. Direct Ki values for PAMs are not typically reported in the same manner as for competitive antagonists.
Table 2: In Vitro Functional Activity (IC50/EC50, nM)
| Compound | Assay | M1 Muscarinic | D2 Dopamine | 5-HT2A Serotonin |
| This compound (as VU0467319) | Ca²⁺ Mobilization (PAM) | 492 (EC50)[2] | - | - |
| Xanomeline | Phospholipid Hydrolysis | 6 (IC50, rabbit vas deferens)[9] | - | Antagonist[14] |
| Haloperidol | [¹¹C]NMSP Binding Inhibition | - | 1.5 (IC50)[15] | - |
| Risperidone | Serotonin-induced PA formation | - | - | 0.5 (IC50)[12] |
| Clozapine | Dopamine & 5-HT response suppression | M1 Antagonist[16] | Antagonist[17] | Antagonist[17] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
In Vitro Assays
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
-
General Protocol:
-
Prepare cell membranes or brain homogenates expressing the receptor of interest.
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]N-methylscopolamine for muscarinic receptors) at a fixed concentration.
-
Add increasing concentrations of the unlabeled test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.[18]
-
2. Functional Assays (e.g., Calcium Mobilization):
-
Objective: To measure the functional activity (EC50 for agonists/PAMs, IC50 for antagonists) of a compound at a Gq-coupled receptor like the M1 receptor.
-
General Protocol:
-
Culture cells stably expressing the M1 receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
For PAMs, add the test compound at various concentrations followed by a fixed, sub-maximal concentration of acetylcholine (the endogenous agonist).
-
Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader.
-
Plot the response against the compound concentration to determine the EC50 or IC50 value.
-
In Vivo Behavioral Assays
1. Prepulse Inhibition (PPI) of Acoustic Startle:
-
Objective: To assess sensorimotor gating, a process that is often deficient in individuals with schizophrenia.
-
General Protocol:
-
Place a rodent in a startle chamber equipped with a sensor to measure the whole-body startle response.
-
Allow for an acclimation period with background white noise.
-
Present a series of trials in a pseudo-random order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-plus-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) presented shortly before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
The startle response is measured as the peak amplitude of the sensor's reading.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials. Antipsychotic efficacy is demonstrated by the reversal of a deficit in PPI induced by a psychomimetic drug like phencyclidine (PCP).[19]
-
2. Novel Object Recognition (NOR) Test:
-
Objective: To evaluate cognitive function, specifically recognition memory, which is impaired in schizophrenia.
-
General Protocol:
-
Habituation Phase: Allow the rodent to explore an open-field arena for a set period.
-
Familiarization/Training Phase: Place the animal in the same arena with two identical objects and allow it to explore freely.
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time the animal spends exploring each object.
-
A discrimination index is calculated based on the relative time spent exploring the novel object compared to the familiar one. A higher index indicates better recognition memory. Pro-cognitive effects of a test compound are demonstrated by its ability to reverse a cognitive deficit induced by a model of schizophrenia (e.g., sub-chronic PCP administration).
-
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
This compound, as a representative M1 PAM, offers a distinct mechanism of action compared to traditional and atypical antipsychotics. Its ability to enhance cholinergic signaling through the M1 receptor presents a promising avenue for addressing the cognitive deficits in schizophrenia, a significant unmet need in current treatment paradigms. While direct comparative data is still emerging, the information available for its close analog, VU0467319, suggests a potent and selective profile.
The choice of a research tool will ultimately depend on the specific scientific question being addressed. For studies focused on the positive symptoms of psychosis, traditional D2 antagonists like haloperidol remain relevant benchmarks. For a broader investigation of positive and negative symptoms, atypical antipsychotics such as risperidone and clozapine are valuable comparators. For researchers specifically interested in the role of the cholinergic system in cognition and psychosis, M1 PAMs like this compound and muscarinic agonists like xanomeline provide targeted tools to probe this pathway.
This guide provides a foundational comparison to aid in the design of future preclinical studies. As more data on this compound and other novel M1 PAMs become available, a more direct and comprehensive benchmarking against existing schizophrenia research tools will be possible.
References
- 1. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]
- 5. Targeting Muscarinic Receptors to Treat Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 14. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of neuroreceptors in living human brain. v. endogenous neurotransmitter inhibition of haloperidol binding in psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. psychscenehub.com [psychscenehub.com]
- 17. Clozapine blocks dopamine, 5-HT2 and 5-HT3 responses in the medial prefrontal cortex: an in vivo microiontophoretic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]
- 19. Evaluation of the efficacy of antipsychotic attenuation of phencyclidine-disrupted prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (Rac)-VU 6008667: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (Rac)-VU 6008667, a selective negative allosteric modulator of the M5 muscarinic acetylcholine receptor. Adherence to these protocols is vital to mitigate risks and ensure compliance with safety regulations.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Its chemical formula, C₂₄H₁₇ClF₂N₂O₂, indicates that it is a halogenated organic compound, containing both chlorine and fluorine[1]. This classification is crucial for proper waste segregation and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side-shields, protective gloves, and a laboratory coat[1][2]. All handling of this compound and its waste should be conducted in a well-ventilated area or a functioning fume hood to avoid inhalation of any dust or aerosols[1][2]. An accessible safety shower and eye wash station are mandatory in the vicinity[1].
Quantitative Safety Data Summary
| Hazard Classification | GHS Statements | Personal Protective Equipment (PPE) | Storage Conditions | Incompatible Materials |
| Acute Oral Toxicity (Category 4), Acute and Chronic Aquatic Toxicity (Category 1)[1] | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1] | Safety goggles, protective gloves, impervious clothing, suitable respirator.[1] | Store at -20°C (powder) or -80°C (in solvent) in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and ignition sources.[1][3] | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
Step-by-Step Disposal Protocol
The overriding principle for the disposal of laboratory waste is to formulate a plan before any experimental work begins[4]. Never dispose of this compound or its containers down the drain[2].
Step 1: Waste Identification and Segregation
-
Identify as Halogenated Organic Waste: Due to the presence of chlorine and fluorine in its structure, this compound must be disposed of as halogenated organic waste[2].
-
Use Designated Containers: Place all waste materials containing this compound, including contaminated solids (e.g., weighing paper, pipette tips) and solutions, into a clearly labeled, designated "Halogenated Organic Waste" container[2][5].
-
Separate from Non-Halogenated Waste: Do not mix this waste with non-halogenated organic waste to prevent costly and complex disposal procedures[6].
Step 2: Waste Collection and Storage
-
Container Management: Keep the halogenated organic waste container tightly sealed when not in use and store it in a well-ventilated area, preferably within a fume hood[1][2].
-
Labeling: Ensure the waste container is accurately labeled with its contents. Maintain a detailed record of the waste being added to the container[4].
Step 3: Final Disposal
-
Institutional Protocols: Arrange for the disposal of the "Halogenated Organic Waste" container through your institution's environmental health and safety (EHS) office or designated waste management personnel[2].
-
Approved Waste Disposal Plant: The ultimate disposal method must be through an approved waste disposal plant[1]. This ensures that the hazardous material is handled and treated in an environmentally sound manner.
Step 4: Decontamination of Empty Containers
-
Triple Rinsing: Any "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before being discarded as regular laboratory glassware or plasticware[4].
-
Rinsate Collection: The rinsate from this cleaning process is also considered hazardous waste and must be collected and added to the "Halogenated Organic Waste" container[4].
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. VU 6008667|2092923-21-0|MSDS [dcchemicals.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
Personal protective equipment for handling (Rac)-VU 6008667
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (Rac)-VU 6008667. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE)
All personnel must use the following personal protective equipment when handling this compound. Ensure that a safety shower and eye wash station are readily accessible.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Impervious Clothing | Lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area. A respirator may be required if dust or aerosols are generated. |
Handling and Storage
Proper handling and storage are crucial to maintain the stability of the compound and prevent accidental exposure.
Precautions for Safe Handling:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Do not inhale dust or aerosols.[1]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][2]
Conditions for Safe Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
-
Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[2]
Emergency Procedures
In the event of exposure or spillage, follow these first aid and cleanup measures immediately.
| Incident | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor immediately. Rinse mouth with water. DO NOT induce vomiting.[1][2] |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek prompt medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][2] |
Spill Response:
-
Collect spillage to prevent it from entering drains or waterways.[1][2]
-
Clean spills in a safe and timely manner.
-
Keep the product away from drains, soil, and water courses.[1]
Disposal Plan
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. The compound should be sent to an approved waste disposal plant.[1][2] Avoid release to the environment.[1][2]
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
